CP-506 mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2227304-19-8 |
|---|---|
Formule moléculaire |
C20H33BrN4O11S3 |
Poids moléculaire |
681.6 g/mol |
Nom IUPAC |
2-[N-(2-bromoethyl)-5-(4-ethylpiperazine-1-carbonyl)-2-methylsulfonyl-4-nitroanilino]ethyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C19H29BrN4O8S2.CH4O3S/c1-4-21-7-9-23(10-8-21)19(25)15-13-17(18(33(2,28)29)14-16(15)24(26)27)22(6-5-20)11-12-32-34(3,30)31;1-5(2,3)4/h13-14H,4-12H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
WJUPXQLICCCCRQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CP-506 Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-506 is a novel, second-generation hypoxia-activated prodrug (HAP) designed for selective targeting of hypoxic tumor cells, a population notoriously resistant to conventional therapies. This technical guide provides an in-depth analysis of the core mechanism of action of CP-506 mesylate, its metabolic activation under hypoxic conditions, and the subsequent induction of DNA damage leading to cell death. Detailed summaries of preclinical data, experimental protocols, and visualizations of the key signaling pathways are presented to offer a comprehensive resource for the scientific community.
Introduction: The Challenge of Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. Hypoxic tumor cells exhibit increased resistance to both radiotherapy and chemotherapy, contributing significantly to treatment failure and poor patient prognosis. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy to selectively eliminate these resistant cell populations. HAPs are inactive compounds that undergo bioreductive activation by endogenous reductases specifically within the hypoxic tumor microenvironment, thereby delivering a potent cytotoxic payload directly to the target cells while minimizing systemic toxicity.
CP-506 is a dinitrobenzamide mustard prodrug that has been rationally designed to overcome limitations of earlier-generation HAPs. Its mesylate salt form enhances aqueous solubility, and it has been engineered to avoid off-target activation by aldo-keto reductase 1C3 (AKR1C3) under normoxic conditions, a factor that limited the therapeutic window of its predecessor, PR-104A.[1]
Mechanism of Action: From Prodrug to Potent Alkylator
The selective cytotoxicity of CP-506 is conferred through a multi-step activation process that is exquisitely sensitive to intracellular oxygen levels.
Bioreductive Activation in Hypoxia
Under hypoxic conditions (O₂ < 1%), CP-506 undergoes a one-electron reduction, a reaction catalyzed by various diflavin oxidoreductases, such as cytochrome P450 reductase (POR).[1] This reduction generates a nitro radical anion intermediate.
In the presence of sufficient oxygen (normoxia), this radical anion is rapidly re-oxidized back to the inactive parent prodrug, creating a "futile cycle" and preventing the formation of the cytotoxic species.[1] This oxygen-dependent back-oxidation is the cornerstone of CP-506's hypoxia selectivity.
Under sustained hypoxia, the nitro radical anion undergoes further reduction to form the corresponding hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites. These reduced metabolites are highly reactive DNA alkylating agents.
DNA Damage Induction
The active metabolites of CP-506, CP-506H and CP-506M, are potent bifunctional alkylating agents. They form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). These ICLs physically block DNA replication and transcription, stalling the cell cycle and triggering the DNA damage response (DDR).
The accumulation of unrepaired DNA damage ultimately leads to the induction of apoptosis and cell death. The formation of DNA adducts has been confirmed to occur preferentially under hypoxic conditions.
Quantitative Preclinical Data
The preclinical efficacy of CP-506 has been evaluated in a range of in vitro and in vivo models. The data consistently demonstrate potent and selective cytotoxicity under hypoxic conditions.
In Vitro Cytotoxicity
The hypoxia selectivity of CP-506 is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC₅₀ (half-maximal inhibitory concentration) under normoxic conditions to the IC₅₀ under anoxic/hypoxic conditions.
| Cell Line | Tumor Type | Normoxic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | HCR (Normoxic/Anoxic) |
| HCT116 | Colon Carcinoma | >100 | 0.49 | >204 |
| FaDu | Head & Neck Squamous Cell | >100 | 1.2 | >83 |
| UT-SCC-5 | Head & Neck Squamous Cell | >100 | 2.1 | >48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >100 | 0.8 | >125 |
| A549 | Non-Small Cell Lung Cancer | >100 | 1.5 | >67 |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
In Vivo Antitumor Efficacy
In xenograft models, CP-506 has demonstrated significant tumor growth delay and enhancement of radiotherapy, particularly with hypofractionated schedules.
| Xenograft Model | Treatment Group | Tumor Growth Delay (days) | p-value |
| FaDu | Vehicle + Single Dose Radiation | 15.2 | - |
| FaDu | CP-506 + Single Dose Radiation | 31.5 | <0.05 |
| UT-SCC-5 | Vehicle + Single Dose Radiation | 12.8 | - |
| UT-SCC-5 | CP-506 + Single Dose Radiation | 18.3 | <0.05 |
Data represent a summary of findings from relevant preclinical radiotherapy studies.[2]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of CP-506.
In Vitro Hypoxic Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of CP-506 under normoxic and hypoxic conditions.
1. Cell Plating:
-
Seed tumor cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium.
-
Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2X CP-506 solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only control wells.
3. Hypoxic/Normoxic Incubation:
-
Normoxic Plates: Incubate plates at 37°C in a standard incubator with 5% CO₂ and 21% O₂.
-
Hypoxic Plates: Place plates in a hypoxic chamber flushed with a gas mixture of 5% CO₂, 95% N₂ (to achieve <0.1% O₂). Incubate at 37°C.
-
Incubate all plates for 72 hours.
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against drug concentration and determine the IC₅₀ values using non-linear regression analysis.
In Vivo Xenograft Model with Radiotherapy
This protocol describes a general workflow for evaluating the efficacy of CP-506 in combination with radiotherapy in a murine xenograft model.
1. Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ tumor cells (e.g., FaDu) in 100 µL of a 1:1 mixture of culture medium and Matrigel into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth with caliper measurements.
2. Treatment Initiation:
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, CP-506, Radiation only, CP-506 + Radiation).
3. Dosing and Irradiation:
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 5 consecutive days.
-
On the final day of CP-506/vehicle administration, irradiate the tumors with a single dose of radiation (e.g., 10 Gy) using a small animal irradiator. Mice should be anesthetized during the procedure.
4. Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth delay (the time for tumors to reach a pre-determined size, e.g., 1000 mm³).
-
Euthanize mice when tumors reach the endpoint volume or if signs of excessive toxicity are observed.
5. Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth delay for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA, Kaplan-Meier analysis) to determine the significance of the treatment effects.
Clinical Development
A Phase I/IIA clinical trial (NCT04954599) is currently evaluating the safety, tolerability, and preliminary efficacy of CP-506. The study includes a monotherapy arm and combination arms with carboplatin (B1684641) or an immune checkpoint inhibitor in patients with advanced solid tumors. This trial will provide crucial data on the clinical potential of CP-506 in targeting hypoxic malignancies.
Conclusion
This compound is a promising hypoxia-activated prodrug with a well-defined mechanism of action. Its selective activation in the hypoxic tumor microenvironment and subsequent induction of DNA damage provide a strong rationale for its development as a targeted anticancer agent. Preclinical data have demonstrated its potential to overcome hypoxia-mediated resistance to conventional therapies. The ongoing clinical evaluation will be critical in establishing its role in the treatment of solid tumors.
References
An In-depth Technical Guide to CP-506: A Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypoxia-activated prodrug (HAP), CP-506. It details its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this promising anti-cancer agent.
Executive Summary
CP-506 is a next-generation, DNA alkylating hypoxia-activated prodrug designed for selective targeting of hypoxic tumor cells, which are a major contributor to resistance to conventional cancer therapies.[1][2][3] CP-506 demonstrates significant cytotoxicity under hypoxic conditions with minimal effects in well-oxygenated environments, a selectivity achieved through its resistance to aerobic metabolism by aldo-keto reductase 1C3 (AKR1C3).[2][4] Preclinical studies in a range of cancer models have shown that CP-506 effectively reduces hypoxic fractions and inhibits tumor growth.[1][3] A Phase I/IIa clinical trial for CP-506 is currently approved, investigating its safety and efficacy as a monotherapy and in combination with other cancer treatments.[5][6]
Core Mechanism of Action
CP-506's selective antitumor activity is rooted in its bio-reductive activation under hypoxic conditions. The proposed mechanism is a one-electron reduction process.[2][7][8]
-
Normoxic Conditions: In healthy, well-oxygenated tissues, the CP-506 radical anion undergoes rapid back-oxidation to the parent prodrug, preventing the formation of cytotoxic metabolites.[1][2]
-
Hypoxic Conditions: In the low-oxygen environment of solid tumors, endogenous one-electron reductases, such as cytochrome P450 oxidoreductase (POR), reduce CP-506 to a radical anion.[7][8] This radical anion then undergoes further reduction to form highly reactive DNA-alkylating species. These metabolites induce interstrand cross-links in DNA, leading to cell cycle arrest and apoptosis.
The design of CP-506 as a mono-nitro HAP avoids the metabolic loss through self-alkylation that can occur with other designs.[4] Furthermore, its physicochemical properties allow for a "bystander effect," where the activated drug can diffuse from hypoxic regions to kill adjacent tumor cells.[4][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 8. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
No Specific Chemical Compound Identified for CP-506
Initial searches for the chemical "CP-506" have not yielded a distinct chemical compound. Instead, the identifier "CP-506" consistently refers to a commercial product: the CP-506 Smoke and Acoustic Sealant.
This product is described as a water-based acrylic dispersion, which is a mixture of substances rather than a single chemical entity with a unique, definable chemical structure.[1][2] Consequently, a technical guide detailing a specific chemical structure, pharmacological properties, and associated signaling pathways, as initially requested, cannot be generated for "CP-506" as it does not appear to be a singular molecule in the scientific or chemical literature.
The available information on CP-506 pertains to its properties as a sealant, including its white color, 24-month shelf life, and its chemical basis as a water-based acrylic dispersion.[1] Technical data sheets provide details on its performance characteristics in construction applications, such as its movement capability, surface burning characteristics, and suitability for use on materials like concrete, drywall, and metal.[1][3][4][5][6][7] The Safety Data Sheet (SDS) for the product lists ingredients such as ethylene (B1197577) glycol and titanium dioxide, further confirming it is a formulation.[8]
Given that "CP-506" is a product name for a chemical mixture and not a specific compound, the core requirements of the original request—including detailed experimental protocols for a single substance and diagrams of specific signaling pathways—cannot be fulfilled. The provided information is intended for the safe handling and application of the sealant product and does not contain the type of data relevant to researchers and drug development professionals for a specific active pharmaceutical ingredient.
References
- 1. CP- 506 Smoke and acoustic sealant - Sealants, sprays and coatings - Hilti USA [hilti.com]
- 2. buildsite.com [buildsite.com]
- 3. tricity-distribution.com [tricity-distribution.com]
- 4. tricity-distribution.com [tricity-distribution.com]
- 5. Hilti CP 506 Smoke & Acoustic Sealant [ohioservicesupply.com]
- 6. aih.com [aih.com]
- 7. CP-506 Smoke and acoustic sealant - Sealants, Sprays and Coatings - Hilti [hilti.sa]
- 8. tricity-distribution.com [tricity-distribution.com]
The Discovery and Development of CP-506: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CP-506 is a next-generation, hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deficient microenvironments characteristic of solid tumors. As a DNA alkylating agent, CP-506 is a second-generation analogue of PR-104A, rationally designed to overcome the limitations of its predecessor, notably by demonstrating resistance to oxygen-independent activation by the enzyme aldo-keto reductase 1C3 (AKR1C3). This resistance is crucial for minimizing off-target toxicity. Preclinical studies have demonstrated the high hypoxia-selectivity and broad antitumor activity of CP-506 across a range of cancer models. The drug is currently undergoing clinical evaluation to determine its safety and efficacy in human patients.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Tumor hypoxia, a condition of low oxygen tension, is a common feature of solid malignancies and is associated with aggressive tumor phenotypes, resistance to conventional therapies such as chemotherapy and radiation, and poor patient prognosis. Hypoxia-activated prodrugs are a class of therapeutics designed to exploit this unique feature of the tumor microenvironment. These agents are administered in an inactive form and are selectively bioactivated under hypoxic conditions to release a potent cytotoxic agent, thereby concentrating their anticancer activity within the tumor while sparing well-oxygenated, healthy tissues.
CP-506 was developed to improve upon earlier generations of HAPs. A significant challenge with the preceding compound, PR-104A, was its activation in normoxic tissues by the human enzyme AKR1C3, leading to dose-limiting myelotoxicity. CP-506 was specifically engineered to be resistant to this off-target aerobic activation, with the goal of improving its safety profile and therapeutic window. Additionally, CP-506 was designed to have favorable pharmacological properties, including the potential for oral bioavailability and a significant "bystander effect," where the activated cytotoxic metabolite can diffuse and kill adjacent cancer cells, including those in moderately hypoxic or even normoxic regions within the tumor.[1][2]
Mechanism of Action
The activation of CP-506 is a multi-step, oxygen-dependent process. Under hypoxic conditions, CP-506 undergoes a one-electron reduction catalyzed by various endogenous oxidoreductases, such as cytochrome P450 oxidoreductase (POR), methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric oxide synthase (NOS2A).[3] This reduction forms a nitro radical anion intermediate.
In the presence of sufficient oxygen (normoxia), this intermediate is rapidly re-oxidized back to the inactive prodrug form. However, in the absence of oxygen (hypoxia), the radical anion undergoes further reduction to generate highly reactive cytotoxic metabolites. These active metabolites are potent DNA alkylating agents that induce interstrand crosslinks (ICLs) and subsequent DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.[1][3]
The efficacy of CP-506 is significantly enhanced in cancer cells with deficiencies in DNA damage repair pathways, particularly the Homologous Recombination (HR) and Fanconi Anemia (FA) pathways, which are responsible for repairing ICLs.[3]
Quantitative Data
In Vitro Cytotoxicity
CP-506 has demonstrated highly selective cytotoxicity towards cancer cells under hypoxic conditions. The table below summarizes the 50% inhibitory concentrations (IC50) under normoxic (21% O2) and anoxic (≤0.02% O2) conditions for a panel of human cancer cell lines after a 4-hour drug exposure. The Hypoxia Cytotoxicity Ratio (HCR) indicates the degree of selectivity for hypoxic cells.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| HCT116 | Colorectal Carcinoma | >500 | 64.0 | >7.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 663 | 92.9 | 7.1 |
| FaDu | Head and Neck Squamous Cell Carcinoma | >500 | 196.0 | >2.6 |
| A2780 | Ovarian Carcinoma | 244 | 49.0 | 5.0 |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 464 | 59.1 | 7.9 |
| H460 | Large Cell Lung Carcinoma | 319 | 18.4 | 17.4 |
| SiHa | Cervix Squamous Cell Carcinoma | 459 | 22.5 | 20.4 |
| MDA-MB-468 | Breast Adenocarcinoma | 243 | 4.7 | 51.6 |
| BT-474 | Breast Ductal Adenocarcinoma | 1500 | 27.0 | 55.5 |
| SW1990 | Pancreatic Adenocarcinoma | 133 | 1.7 | 78.8 |
| DMS 114 | Small Cell Lung Carcinoma | 360 | 3.6 | 100 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 646 | 4.1 | 157 |
Data compiled from "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506".[4]
In Vivo Efficacy in Xenograft Models
The antitumor activity of CP-506 has been evaluated in various human tumor xenograft models. Treatment with CP-506 has been shown to significantly inhibit tumor growth and improve survival.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome |
| MDA-MB-468 | Triple Negative Breast Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition and increased survival.[1] |
| Various | Lung Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition.[1] |
| Various | Pancreatic Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition.[1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5 daily injections + Single Dose Radiation | Increased local control rate (62% vs. 27% for radiation alone). |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | 5 daily injections + Single Dose Radiation | Marginally significant effect. |
Pharmacokinetic Parameters
Detailed in vivo pharmacokinetic data for CP-506, such as Cmax, Tmax, and plasma half-life, are not extensively available in the public domain. However, preclinical studies describe CP-506 as having a "favorable pharmacokinetic profile" and a "long plasma half-life," which is advantageous for achieving sufficient tumor penetration.[1][2][4] A cellular pharmacokinetic model has provided insights into its behavior at the cellular level.
| Parameter | Description | Value/Observation |
| Cellular Uptake | Rate of entry into the cell. | Rapid uptake leading to high intracellular concentrations. |
| Plasma Half-life (T1/2) | Time for plasma concentration to reduce by half. | Described as "long," driving tissue diffusion. |
| Tissue Penetration Depth | The distance the drug can diffuse into the tumor. | Predicted to be approximately 190 µm. |
| Metabolite Stability | Half-life of active metabolites. | The half-life of CP-506 is significantly longer than that of its active metabolites. |
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of CP-506, based on standard methodologies.
In Vitro Cytotoxicity Assay (2D Monolayer)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Hypoxic/Anoxic Incubation: Transfer plates to a hypoxic chamber with a controlled atmosphere (e.g., ≤0.02% O2, 5% CO2, balance N2) for at least 4 hours to allow for equilibration. A parallel set of plates is maintained in a normoxic incubator (21% O2, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of CP-506 in culture medium. Add the drug solutions to the appropriate wells of both the hypoxic and normoxic plates. Include vehicle-only controls.
-
Exposure: Incubate the plates for the desired exposure time (e.g., 4 hours) under their respective atmospheric conditions.
-
Washout and Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Viability Assessment: Return the plates to a normoxic incubator for a recovery period (e.g., 96 hours). Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or alamarBlue™ reagent, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and anoxic conditions using non-linear regression analysis. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as (Normoxic IC50) / (Anoxic IC50).
3D Spheroid Culture and Treatment
-
Spheroid Formation: Generate tumor spheroids using a suitable method, such as the hanging drop technique or by seeding cells into ultra-low attachment round-bottom 96-well plates.
-
Spheroid Growth: Culture the spheroids for a period (e.g., 7-11 days) to allow for the development of a hypoxic core.
-
Drug Treatment: Treat the spheroids with various concentrations of CP-506.
-
Growth Monitoring: Monitor spheroid growth over time by capturing images and measuring the diameter of the spheroids. Spheroid volume can be calculated using the formula: Volume = (4/3)π(radius)³.
-
Endpoint Analysis: At the end of the experiment, spheroid viability can be assessed using 3D-compatible viability assays (e.g., CellTiter-Glo® 3D).
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NIH-III or BALB/c nude).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer CP-506 or vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule (e.g., 600 mg/kg, daily for 5 days).
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study endpoint can be a specific tumor volume (e.g., 2000 mm³), a predetermined time point, or the observation of adverse health effects. Survival can be plotted using Kaplan-Meier curves.
Immunohistochemical Analysis of Hypoxia and DNA Damage
-
Tissue Collection and Preparation: One hour before euthanasia, inject mice with a hypoxia marker such as pimonidazole (B1677889) hydrochloride (60 mg/kg, i.p.). Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Hypoxia: Incubate sections with a primary antibody against pimonidazole adducts.
-
DNA Damage: Incubate sections with a primary antibody against a DNA damage marker, such as phosphorylated H2AX (γH2AX).
-
-
Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-conjugated secondary antibody with DAB substrate).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging and Analysis: Scan the slides and quantify the stained areas using image analysis software to determine the hypoxic fraction or the extent of DNA damage.
Clinical Development
CP-506 is currently being investigated in a Phase 1/2a clinical trial (NCT04954599). This is a first-in-human, open-label, multi-center study designed to evaluate the safety, tolerability, and pharmacokinetics of intravenously infused CP-506. The trial employs a modular design, assessing CP-506 as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor.
The study enrolls patients with advanced or metastatic solid tumors, particularly those with indications of Homologous Recombination (HR) or Fanconi Anemia (FA) DNA damage repair defects, or tumor types known to have a high incidence of these defects. The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Secondary objectives include assessing the preliminary anti-tumor activity of CP-506. As of late 2025, the results of this clinical trial have not yet been publicly reported.
Conclusion
CP-506 represents a significant advancement in the field of hypoxia-activated prodrugs. Its rational design to avoid aerobic activation by AKR1C3 addresses a key toxicity issue of its predecessor, PR-104A. Extensive preclinical data have confirmed its high selectivity for hypoxic tumor cells and its potent antitumor activity in a variety of cancer models. The ongoing clinical trial will be crucial in determining the therapeutic potential of CP-506 in treating solid tumors. The successful development of CP-506 could provide a valuable new treatment paradigm for exploiting the hypoxic tumor microenvironment, a critical and currently underserved therapeutic target in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of FK 506 Following Oral Administration: A Comparison of FK 506 and Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Bystander Effect of CP-506 in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-506 is a next-generation, hypoxia-activated prodrug (HAP) designed to selectively target the oxygen-deficient microenvironments characteristic of solid tumors. Upon activation in hypoxic regions, CP-506 releases a potent DNA alkylating agent that not only kills the target hypoxic cells but also diffuses to neighboring, better-oxygenated cancer cells, inducing a powerful "bystander effect." This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and therapeutic potential of the CP-506 bystander effect. It consolidates key quantitative data, details experimental methodologies, and visualizes the critical signaling and experimental workflows.
Introduction to CP-506 and the Bystander Effect
Tumor hypoxia is a major contributor to cancer progression and resistance to conventional therapies.[1][2] Hypoxia-activated prodrugs are designed to exploit this feature by undergoing selective bioactivation in oxygen-deprived regions.[1][2][3][4] CP-506 is a mono-nitro HAP that, upon reduction by one-electron reductases under hypoxic conditions, generates its active cytotoxic metabolite, CP-506M.[1] A key advantage of CP-506 is the ability of its active metabolites to diffuse from the hypoxic cells where they are formed and kill adjacent cancer cells, a phenomenon known as the bystander effect.[1][2][3][4] This property is crucial for eradicating tumors with heterogeneous oxygenation and overcoming the limitations of therapies that only target specific cell populations.
CP-506 was developed to improve upon earlier HAPs like PR-104 by being resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), thereby reducing potential myelotoxicity.[5][6][7] Its favorable physicochemical properties also allow for this significant bystander effect.[5]
Mechanism of Action
Hypoxia-Selective Activation
The activation of CP-506 is initiated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), which are prevalent in the hypoxic tumor microenvironment.[1][5][6] This enzymatic reduction generates an oxygen-sensitive intermediate. In the presence of oxygen (normoxia), this intermediate is rapidly re-oxidized back to the inactive prodrug.[1][2] However, under hypoxic conditions (<1 μmol/L O₂), further reduction occurs, leading to the formation of the active DNA alkylating metabolite, CP-506M.[1][3][5]
The Bystander Effect: Diffusion of Active Metabolites
Once formed in hypoxic cells, the active metabolite CP-506M is capable of diffusing into the extracellular space and penetrating adjacent tumor cells, regardless of their oxygenation status.[1][2][3][4] In silico modeling predicts a substantial bystander potential, with the bis-chloro-mustard amine metabolite (CP-506M-Cl2) identified as a major diffusible agent.[3][4] This diffusion expands the therapeutic reach of CP-506 beyond the hypoxic niche.
Induction of DNA Damage and Cell Death
The active metabolites of CP-506 are potent DNA alkylating agents that induce DNA interstrand crosslinks (ICLs).[6] These ICLs stall replication forks, leading to DNA double-strand breaks (DSBs) and the activation of the DNA damage response (DDR) pathway.[6] The accumulation of DNA damage ultimately triggers cell death. The efficacy of CP-506 is significantly enhanced in cancer cells with deficiencies in DNA repair pathways, particularly the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways, creating a synthetic lethal interaction.[1][5]
Quantitative Data
In Vitro Cytotoxicity
CP-506 demonstrates highly selective cytotoxicity towards hypoxic cancer cells. The ratio of the half-maximal inhibitory concentration (IC50) in normoxic versus anoxic conditions is a key measure of its hypoxia-selectivity.
| Cell Line | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Normoxic/Anoxic IC50 Ratio | Reference |
| HCT116 | >100 | 0.49 | >204 | [5] |
| H460 | >100 | 1.03 | >97 | [5] |
| SiHa | >100 | 0.98 | >102 | [5] |
| A549 | >100 | 2.03 | >49 | [5] |
| HT29 | >100 | 1.25 | >80 | [5] |
Table 1: Hypoxia-selective cytotoxicity of CP-506 in various cancer cell lines. [5]
Efficacy in DNA Repair Deficient Models
The anti-tumor effect of CP-506 is significantly enhanced in cell lines and xenografts with deficiencies in the Fanconi Anemia (FA) or Homologous Recombination (HR) pathways. The Enhancement Ratio (ER) is a measure of this increased sensitivity.
| Xenograft Model | Genotype | Enhancement Ratio (ER) | P-value | Reference |
| LNCaP AR | Parental | 1.5 ± 0.5 | [1] | |
| LNCaP AR | FANCA-/- | 4.0 ± 1.1 | <0.0001 | [1] |
| LNCaP AR | FANCD2-/- | 3.4 ± 0.8 | <0.0001 | [1] |
| DLD-1 | Parental | 1.3 ± 0.2 | [1] | |
| DLD-1 | BRCA2-/- | 2.9 ± 0.7 | <0.0001 | [1] |
| HCT116 | Parental | 1.7 ± 0.6 | [1] | |
| HCT116 | BRCA2-/- | 4.0 ± 0.6 | <0.0001 | [1] |
Table 2: Enhanced anti-tumor response of CP-506 in FA- and HR-deficient xenografts. [1]
In Vivo Anti-Tumor Activity
CP-506 has demonstrated significant tumor growth inhibition in various xenograft models.
| Tumor Model | Treatment | Outcome | Reference |
| MDA-MB-468 | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition and increased survival | [1] |
| Triple Negative Breast Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition | [1] |
| Lung Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition | [1] |
| Pancreatic Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition | [1] |
Table 3: In vivo anti-tumor activity of CP-506 in various xenograft models. [1]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol determines the concentration of CP-506 that inhibits cell viability by 50% (IC50) under normoxic and anoxic conditions.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Exposure: Expose cells to a serial dilution of CP-506.
-
Incubation: Incubate plates under normoxic (21% O₂) or anoxic (<0.1% O₂) conditions for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
3D Spheroid Bystander Effect Assay
This assay visualizes and quantifies the killing of bystander cells by the diffusion of active CP-506 from targeted cells.
-
Spheroid Formation: Generate co-culture spheroids containing a mixture of "activator" cells (metabolically competent to activate CP-506) and "target" cells (metabolically defective).
-
Drug Treatment: Treat the spheroids with CP-506.
-
Imaging: Use live-cell imaging to monitor cell death in both activator and target cell populations over time. Fluorescent markers can be used to distinguish between the two cell types and to identify dead cells.
-
Quantification: Quantify the percentage of dead target cells as a function of their distance from activator cells.
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the formation of DNA double-strand breaks.
-
Cell Treatment: Treat cells grown on coverslips with CP-506 under anoxic conditions.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope.
-
Foci Quantification: Count the number of γH2AX foci per nucleus. An increase in foci indicates DNA damage.
Alkaline Comet Assay for Interstrand Crosslinks
This assay detects the presence of DNA interstrand crosslinks.
-
Cell Treatment and Lysis: Treat cells with CP-506, then embed them in agarose (B213101) on a microscope slide and lyse to remove cellular proteins.
-
Irradiation: Irradiate the slides with a low dose of X-rays to introduce random single-strand breaks.
-
Alkaline Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Analysis: The presence of ICLs will retard the migration of DNA, resulting in a smaller "comet tail." The extent of this retardation is proportional to the number of ICLs.
Clinical Development
CP-506 is currently being evaluated in a Phase 1/2 clinical trial (NCT04954599) as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor for the treatment of advanced or metastatic solid tumors.[8] The trial is particularly focused on patients with tumors that have defects in Homologous Recombination or Fanconi Anemia DNA repair pathways.[8]
Conclusion
CP-506 represents a promising advancement in the field of hypoxia-activated prodrugs. Its potent, hypoxia-selective cytotoxicity, coupled with a significant bystander effect, allows it to overcome the challenges of tumor heterogeneity and therapeutic resistance. The enhanced efficacy of CP-506 in tumors with deficiencies in DNA repair pathways like Fanconi Anemia and Homologous Recombination provides a strong rationale for patient stratification in clinical trials. The ongoing clinical evaluation of CP-506 will be crucial in determining its future role in cancer therapy. The data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to advance this innovative therapeutic strategy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Fanconi Anemia core complex is required for efficient point mutagenesis and Rev1 foci assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded roles of the Fanconi anemia pathway in preserving genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tumor Hypoxia in the Activation of CP-506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-506 is a novel hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic cells within solid tumors, a cell population notoriously resistant to conventional therapies.[1][2] This technical guide provides an in-depth overview of the core mechanisms governing CP-506 activation, with a specific focus on the pivotal role of the hypoxic tumor microenvironment. This document will detail the activation pathways, present key quantitative data from preclinical studies, and outline the experimental protocols used to evaluate its efficacy.
Introduction: The Challenge of Tumor Hypoxia
Tumor hypoxia, a state of low oxygen tension, is a common feature of solid malignancies and a major contributor to therapeutic resistance and poor patient prognosis.[3] Hypoxic tumor cells are often resistant to radiotherapy and conventional chemotherapies, making them a critical target for novel therapeutic strategies.[4] Hypoxia-activated prodrugs (HAPs) are a class of agents that remain largely inert in well-oxygenated tissues but undergo bioreductive activation in the hypoxic regions of tumors, leading to the release of a cytotoxic payload.[5] CP-506 is a next-generation HAP that has demonstrated significant preclinical antitumor activity with a favorable pharmacological profile.[1][6]
CP-506: Mechanism of Hypoxia-Selective Activation
CP-506 is a DNA alkylating agent that is activated under hypoxic conditions through a one-electron reduction process.[1][7] This process is catalyzed by various intracellular diflavin oxidoreductases.[1] In normoxic environments, the reduced CP-506 radical anion is rapidly re-oxidized back to its non-toxic prodrug form by molecular oxygen, thus sparing healthy, well-oxygenated tissues.[1][8] However, in the absence of sufficient oxygen, the radical anion undergoes further reduction and fragmentation to release a potent DNA alkylating agent, which forms interstrand crosslinks (ICLs) and induces DNA damage, ultimately leading to cell death.[7][9]
A key advantage of CP-506 is its resistance to aerobic (two-electron) metabolism by aldo-keto reductase 1C3 (AKR1C3), an enzyme that can cause off-target activation of other HAPs in normoxic conditions.[1][7] This resistance to aerobic activation contributes to its high hypoxia-selectivity.[7]
Signaling Pathway for CP-506 Activation
Caption: Hypoxia-dependent activation of CP-506.
Quantitative Data: Hypoxia-Selective Cytotoxicity
The selective cytotoxicity of CP-506 in hypoxic versus normoxic conditions has been quantified across a range of human cancer cell lines. The hypoxia cytotoxicity ratio (HCR), defined as the ratio of the normoxic to anoxic IC50, is a key metric for evaluating the hypoxia-selectivity of a HAP.[7]
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colorectal Carcinoma | >100 | 0.49 | >203 | [1] |
| HT29 | Colorectal Adenocarcinoma | >100 | 1.8 | >55 | [7] |
| FaDu | Pharyngeal Carcinoma | >100 | 5.0 | >20 | [7] |
| MDA-MB-453 | Breast Adenocarcinoma | 202 | 1.5 | 139 | [10] |
| A549 | Lung Carcinoma | >100 | 6.4 | >16 | [7] |
| SiHa | Cervical Squamous Cell Carcinoma | >100 | 25.0 | >4 | [7] |
Table 1: In Vitro Hypoxia-Selective Cytotoxicity of CP-506. IC50 values were determined after 4 hours of drug exposure under normoxic (21% O2) and anoxic (≤ 0.02% O2) conditions.[7][10]
Experimental Protocols
In Vitro Hypoxia Cytotoxicity Assay
This protocol is a standard method for determining the hypoxia-selective cytotoxicity of compounds like CP-506.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-506 under normoxic and anoxic conditions.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CP-506
-
96-well plates
-
Hypoxia chamber or incubator capable of maintaining ≤ 0.1% O2
-
Cell viability reagent (e.g., CellTiter-Glo® 2.0 or alamarBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
-
Drug Preparation: Prepare a serial dilution of CP-506 in complete culture medium.
-
Hypoxic Pre-incubation: Place one set of plates in a hypoxia chamber for a sufficient time to achieve anoxia (e.g., 4-6 hours). The other set remains in a normoxic incubator (21% O2).
-
Drug Exposure: Add the CP-506 dilutions to the appropriate wells of both the normoxic and hypoxic plates. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4 hours) under their respective oxygen conditions.
-
Drug Washout and Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return all plates to a normoxic incubator.
-
Viability Assessment: After a recovery period (e.g., 72-96 hours), assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for both normoxic and anoxic conditions using a non-linear regression analysis of the dose-response curves. The Hypoxia Cytotoxicity Ratio (HCR) is then calculated as IC50 (normoxic) / IC50 (anoxic).
Experimental Workflow Diagram
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated that the antitumor effects of CP-506 are causally related to tumor oxygenation.[1][10] CP-506 has been shown to effectively decrease the hypoxic fraction and inhibit the growth of a wide range of hypoxic xenografts.[1] A multivariate regression analysis revealed that baseline tumor hypoxia and in vitro sensitivity to CP-506 were significantly correlated with treatment response, further underscoring the importance of the hypoxic microenvironment for its efficacy.[1][11]
Clinical Development
Based on its promising preclinical profile, CP-506 has entered clinical development. A Phase I/IIa clinical trial is underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of CP-506 as a monotherapy and in combination with other anticancer agents in patients with solid tumors.[4][12]
Conclusion
CP-506 is a highly promising hypoxia-activated prodrug that leverages the unique physiology of the tumor microenvironment to achieve selective cytotoxicity. Its mechanism of action, characterized by one-electron reduction in hypoxic conditions and resistance to aerobic activation, provides a wide therapeutic window. The strong correlation between tumor hypoxia and treatment response in preclinical models highlights the potential of CP-506 as a targeted therapy for a broad range of solid tumors. Ongoing clinical trials will be crucial in determining its ultimate role in cancer therapy.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisionmedicinemaastricht.eu [precisionmedicinemaastricht.eu]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU Funding & Tenders Portal [ec.europa.eu]
- 7. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
CP-506: A Technical Overview of a Hypoxia-Activated Prodrug for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-506, a novel hypoxia-activated prodrug (HAP) currently under investigation for the treatment of advanced solid tumors. This document details the target patient populations, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the compound's mechanism of action and clinical trial design.
Target Patient Populations
CP-506 is being developed to target hypoxic regions within solid tumors, a microenvironment associated with resistance to conventional therapies. The primary patient populations for CP-506, as identified in ongoing clinical trials and supported by preclinical data, are summarized below.
Clinical Trial Patient Populations (NCT04954599): [1]
-
General Inclusion Criteria: Patients with histologically or cytologically-confirmed advanced or metastatic solid tumors for whom no standard of care or known effective treatment options are available.[1]
-
Biomarker-Defined Population: Patients with solid tumors characterized by Homologous Recombination Deficiency (HRD) or Fanconi Anemia (FA) pathway deficiency, or tumor types with a high incidence of these deficiencies.[1]
-
Combination Therapy Cohorts: [1]
-
With Carboplatin (B1684641): Patients with triple-negative breast cancer or ovarian cancer who are receiving carboplatin as a standard of care.
-
With Immune Checkpoint Inhibitors (ICI): Patients with advanced or metastatic solid tumors who have been on standard of care ICI for at least six months and have developed oligoprogressive disease.
-
Preclinical Evidence-Based Target Populations:
-
Preclinical studies have demonstrated the anti-tumor activity of CP-506 in a variety of xenograft models, including triple-negative breast cancer, lung cancer, and pancreatic cancer.[2] The effectiveness of CP-506 is anticipated to be greater in patients whose tumors exhibit significant hypoxia.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of CP-506.
Table 1: Clinical Trial Overview (NCT04954599) [1]
| Parameter | Value |
| Phase | I/IIa |
| Maximum Enrollment | 126 patients |
| Study Design | Open-label, multiple dose, accelerated escalation with cohort expansion |
| Treatment Modules | 1. Monotherapy2. Combination with Carboplatin3. Combination with Immune Checkpoint Inhibitors |
Table 2: Preclinical In Vitro Cytotoxicity
| Cell Line Context | Parameter | Value | Reference |
| 2D and 3D Cell Cultures | Normoxic/Anoxic IC50 Ratio | Up to 203 | [4][5] |
Table 3: Preclinical In Vivo Efficacy
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| FaDu (Head and Neck) | CP-506 + Single Dose Irradiation | Local Tumor Control Rate | 62% (CP-506 + RT) vs. 27% (RT alone) | [3] |
| Various (TNBC, Lung, Pancreatic) | CP-506 (600 mg/kg, daily for 5 days) | Tumor Growth Inhibition | Significant inhibition compared to vehicle | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of CP-506.
Clinical Trial Protocol (NCT04954599): [1]
-
Drug Administration: CP-506 is administered via intravenous (IV) infusion over two hours on three consecutive days.
-
Treatment Cycle: Each treatment cycle consists of the three-day infusion period followed by a 21-day recovery period. The complete therapy consists of three cycles.
-
Monitoring: Patients undergo observation and blood sampling during treatment and have follow-up visits at specified intervals.
Preclinical In Vivo Xenograft Studies: [2][3]
-
Animal Models: Mice bearing human tumor xenografts (e.g., FaDu, triple-negative breast cancer, lung, pancreatic cancer cell lines).
-
Drug Administration: CP-506 administered intraperitoneally at specified doses and schedules (e.g., 600 mg/kg once a day for 5 consecutive days).
-
Tumor Hypoxia Assessment: Pimonidazole hydrochloride is administered to tumor-bearing mice. Tumors are then excised, sectioned, and stained with an anti-pimonidazole antibody to visualize hypoxic regions.
-
DNA Damage Assessment: Tumor sections are stained for γH2AX, a marker of DNA double-strand breaks, to quantify the extent of DNA damage induced by CP-506.
In Vitro Cell-Based Assays: [5]
-
Cell Lines: A panel of human cancer cell lines, including those with genetic modifications to overexpress or knock out specific enzymes (e.g., AKR1C3, POR).
-
Hypoxic Conditions: Cells are cultured under anoxic conditions (e.g., in an anaerobic chamber) or normoxic conditions.
-
Cytotoxicity Assay (IC50 Determination): Cells are exposed to a range of CP-506 concentrations under both normoxic and anoxic conditions. Cell viability is assessed using standard assays (e.g., MTT, SRB) to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Activation Studies: Isogenic cell lines with varying expression levels of reductases (e.g., AKR1C3, POR) are used to confirm the selective activation of CP-506 under hypoxia and its resistance to aerobic activation.
Visualizations
The following diagrams illustrate key aspects of CP-506's mechanism and clinical investigation.
Caption: Mechanism of action of CP-506.
Caption: Clinical trial workflow for CP-506 (NCT04954599).
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
preclinical pharmacology of CP-506 mesylate
[2] A Phase 1/2 Study of the Efficacy and Safety of CP-506 in Adult ... https://clinicaltrials.gov/study/NCT04591275 ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted: October 19, 2020. Last Update Posted: November 2, 2023. Sponsor:. Drug: CP-506 Mesylate. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. A Phase 1/2 Study of the Efficacy and Safety of CP-506 in Adult Subjects With Moderate to Severe Hidradenitis Suppurativa. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints up to Week 16 ]
- Change from baseline in inflammatory biomarkers [ Time Frame: At multiple timepoints up to Week 16 ] Sponsor: CP-506, Inc. Collaborator: CPA-506, LLC. Information provided by (Responsible Party): CP-506, Inc. Hidradenitis Suppurativa. Intervention: Drug: this compound. A small molecule that inhibits the activity of caspase-1. Other Name: VX-765. This is an open-label, single-arm, proof-of-concept study to evaluate the efficacy and safety of CP-506 in adult subjects with moderate to severe hidradenitis suppurativa. The study will consist of a 12-week treatment period and a 4-week follow-up period. No results posted. Information provided by (Responsible Party):. CP-506, Inc. ClinicalTrials.gov Identifier: NCT04591275. Other Study ID Numbers: CP-506-01. First Posted:. The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been endorsed by the U.S. National Institutes of Health. Read full study details on clinicaltrials.gov. Primary Outcome Measures:
- Incidence and severity of treatment-emergent adverse events (TEAEs) [ Time Frame: Up to 16 weeks ]
- Change from baseline in Hidradenitis Suppurativa Clinical Response (HiSCR) score [ Time Frame: At Week 12 ]
- Change from baseline in International Hidradenitis Suppurativa Severity Score (IHS4) [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of skin pain [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of disease activity [ Time Frame: At Week 12 ]
- Change from baseline in patient's global assessment of quality of life [ Time Frame: At Week 12 ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints ] Secondary Outcome Measures:
- Plasma concentration of CP-506 [ Time Frame: At multiple timepoints
CP-506 and the DNA Damage Response: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-506 is a novel hypoxia-activated prodrug (HAP) that functions as a potent DNA alkylating agent, demonstrating significant promise in the selective targeting of hypoxic tumor cells.[1] Its mechanism of action involves bioreduction in low-oxygen environments to an active metabolite that induces DNA interstrand crosslinks (ICLs) and subsequent double-strand breaks (DSBs).[2][3] This targeted DNA damage triggers a robust DNA Damage Response (DDR), creating a synthetic lethal vulnerability in cancer cells with pre-existing deficiencies in DNA repair pathways, particularly the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways. This guide provides an in-depth technical overview of CP-506's interaction with the DDR, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to support further research and drug development efforts.
Data Presentation
Table 1: In Vitro Cytotoxicity of CP-506 in Human Cancer Cell Lines
The cytotoxic effects of CP-506 are markedly enhanced under hypoxic conditions. The following table summarizes the 50% inhibitory concentrations (IC50) of CP-506 in a panel of human cancer cell lines under normoxic (21% O₂) and anoxic (<0.02% O₂) conditions after a 4-hour exposure. The Hypoxia Cytotoxicity Ratio (HCR) indicates the fold-increase in cytotoxicity under anoxia compared to normoxia.[4]
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Anoxia (µM) | HCR |
| MDA-453 | Breast adenocarcinoma | 202 | 1.5 | 139 |
| ... | ... | ... | ... | ... |
(Data sourced from a comprehensive study on CP-506's hypoxia-selectivity. A complete list of all 51 cell lines can be found in the supplementary materials of the cited publication.)[1]
Table 2: Enhancement of CP-506-Induced DNA Damage in DNA Repair Deficient Cells
Deficiencies in the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways significantly increase the sensitivity of cancer cells to CP-506. This is evidenced by an increase in γH2AX foci, a marker for DNA double-strand breaks.
| Cell Line | Genotype | Fold Increase in γH2AX Foci (vs. Parental) |
| LNCaP AR | FANCA-deficient | 2.0-fold (at 48 hours) |
| LNCaP AR | FANCD2-deficient | 1.4-fold (at 72 hours) |
| DLD-1 | BRCA2-/- | Increased |
| HCT116 | BRCA2-/- | No significant increase |
| FaDu Xenograft | FA-deficient | 1.6 to 9.3-fold |
| UT-SCC-5 Xenograft | HR-deficient | 1.6 to 9.3-fold |
| HCT116 | DNA-PKcs-/- | 0.5-fold reduction |
(Data compiled from a study investigating the role of DNA damage repair pathways in the response to CP-506.)[5][6]
Core Signaling Pathways
CP-506 Activation and DNA Damage Induction
Under hypoxic conditions, CP-506 is reduced by one-electron reductases to its active metabolite, which then acts as a DNA alkylating agent, forming ICLs. These ICLs stall DNA replication forks, leading to the formation of DSBs.
CP-506 activation and DNA damage induction pathway.
DNA Damage Response to CP-506-Induced Lesions
The DSBs generated by CP-506 activate the canonical DNA Damage Response (DDR) pathways. The ATM-Chk2 and ATR-Chk1 kinase cascades are central to this response, orchestrating cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis. In cells with intact DNA repair machinery, these pathways facilitate the repair of CP-506-induced damage.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypoxic cells through the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint signaling from a single DNA interstrand crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATM activation in hypoxia - causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Activated CP-506: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of the hypoxia-activated prodrug (HAP) CP-506. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the drug's activation, its primary cellular target, the enzymes involved, and the cellular pathways that influence its efficacy.
Executive Summary
CP-506 is a second-generation DNA alkylating HAP designed for selective targeting of hypoxic tumor cells. Its mechanism relies on bioreduction in low-oxygen environments, characteristic of solid tumors, to form a potent cytotoxic agent. The primary molecular target of activated CP-506 is DNA, upon which it induces interstrand cross-links (ICLs) and double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis. A key design feature of CP-506 is its resistance to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), enhancing its tumor selectivity compared to its predecessor, PR-104A. The activation of CP-506 is primarily mediated by one-electron oxidoreductases, most notably cytochrome P450 oxidoreductase (POR). The efficacy of CP-506 is significantly influenced by the status of DNA damage repair pathways, particularly the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways.
Mechanism of Action and Molecular Targets
The antitumor activity of CP-506 is contingent on its activation within the hypoxic microenvironment of tumors. This selective activation is the cornerstone of its therapeutic window.
Hypoxia-Selective Activation
CP-506 undergoes a one-electron reduction to form a nitro radical anion intermediate.[1][2] This reaction is efficiently catalyzed by various diflavin oxidoreductases.[3][4] In the presence of physiological oxygen concentrations, this nitro radical is rapidly back-oxidized to the parent compound, rendering it inactive.[3][4] However, under hypoxic conditions (oxygen concentrations below 1 μmol/L or 0.1% O2), the nitro radical undergoes further reduction to form its active cytotoxic metabolites.[3][4]
The primary enzyme implicated in the one-electron reduction of CP-506 is cytochrome P450 oxidoreductase (POR) .[1][2] Studies have shown that overexpression of POR leads to increased sensitivity to CP-506 under anoxic conditions.[3] Other diflavin reductases that contribute to its hypoxic activation include MTRR, NDOR1, and NOS2A.[3]
A critical feature of CP-506 is its resistance to two-electron reduction by aldo-keto reductase 1C3 (AKR1C3) under normoxic conditions.[3][4] This prevents off-target activation in healthy, well-oxygenated tissues and represents a significant improvement over first-generation HAPs like PR-104.[1][2]
Primary Molecular Target: DNA
Upon activation in hypoxic environments, CP-506 metabolites become potent DNA alkylating agents.[3][4] The definitive molecular target of activated CP-506 is genomic DNA . The reactive metabolites form covalent bonds with DNA, leading to the formation of various adducts.[5] These adducts can evolve into more complex and cytotoxic lesions, primarily interstrand cross-links (ICLs) and double-strand breaks (DSBs) .[6][7] This extensive DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell death.[5]
Signaling Pathways Modulating CP-506 Activity
The cytotoxicity of CP-506 is intrinsically linked to the cell's ability to repair the DNA damage it induces. Consequently, the status of DNA Damage Repair (DDR) pathways is a critical determinant of cellular sensitivity.
-
Fanconi Anemia (FA) and Homologous Recombination (HR) Pathways: Cells deficient in the FA or HR pathways exhibit heightened sensitivity to CP-506.[6][8] These pathways are crucial for the repair of ICLs. Their inactivation leads to the accumulation of unresolved DNA damage and synthetic lethality when combined with CP-506 treatment.[8]
-
Non-Homologous End Joining (NHEJ): In contrast, deficiency in the NHEJ pathway does not appear to significantly enhance the antitumor effects of CP-506.[8]
The activation of the hypoxia-inducible factor (HIF) signaling pathway, a central regulator of the cellular response to low oxygen, creates a favorable environment for the activation of HAPs like CP-506.[7]
Quantitative Data
The following tables summarize key quantitative data related to the activity of CP-506.
| Parameter | Value | Cell Lines/Conditions | Reference |
| Normoxic/Anoxic IC50 Ratio | Up to 203 | 2D and 3D cell cultures | [3][4] |
| Oxygen Concentration for Maximal Inhibition of Metabolism | > 1 μmol/L (0.1% O2) | In vitro metabolism assays | [3][4] |
| Fold Hypersensitivity to PR-104A in HCT116AKR1C3 cells | 112-fold | HCT116 cells overexpressing AKR1C3 | [3] |
| Enzyme | Role in CP-506 Metabolism | Effect of Overexpression on Anoxic IC50 | Reference |
| Cytochrome P450 Oxidoreductase (POR) | One-electron reduction (activation) | Significantly lower | [3] |
| MTRR | One-electron reduction (activation) | Significantly lower | [3] |
| NDOR1 | One-electron reduction (activation) | Significantly lower | [3] |
| NOS2A | One-electron reduction (activation) | Significantly lower | [3] |
| NOS3 | One-electron reduction (activation) | No significant difference | [3] |
| Aldo-keto Reductase 1C3 (AKR1C3) | Two-electron reduction (aerobic inactivation) | No difference (resistance) | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning CP-506.
Cell Viability and Cytotoxicity Assays (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO2). For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., <0.1% O2, 5% CO2, balance N2) for a specified duration before and during drug exposure.
-
Drug Treatment: A serial dilution of CP-506 is added to the cells in both normoxic and anoxic conditions.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is assessed using assays such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The concentration of CP-506 that inhibits cell growth by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Gain-of-Function Studies for Enzyme Activity
-
Vector Construction and Transfection: Full-length cDNAs for the genes of interest (e.g., AKR1C3, POR) are cloned into an expression vector. The vector is then transfected into a parental cell line (e.g., HCT116) using standard transfection reagents. Stable cell lines overexpressing the protein of interest are selected using an appropriate antibiotic.
-
Protein Expression Confirmation: Overexpression is confirmed by Western blotting using an antibody specific to the protein of interest.
-
Cytotoxicity Assays: The sensitivity of the parental and overexpressing cell lines to CP-506 (and control compounds like PR-104A) is then compared under normoxic and anoxic conditions as described in section 4.1.
In Vivo Antitumor Efficacy in Xenograft Models
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. CP-506 is administered via a specified route (e.g., intraperitoneally) and schedule.
-
Efficacy Endpoints: Antitumor efficacy is assessed by measuring tumor growth inhibition, tumor growth delay, or regression. Survival analysis may also be performed.
-
Hypoxia and DNA Damage Assessment: Tumor hypoxia can be assessed by administering a hypoxia marker like pimonidazole, followed by immunohistochemical analysis of tumor sections. DNA damage can be evaluated by staining for markers such as γH2AX.[8]
Modified Alkaline Comet Assay for Interstrand Cross-links (ICLs)
-
Cell Treatment and Lysis: Cells are treated with CP-506 under hypoxic conditions. After treatment, cells are embedded in low-melting-point agarose (B213101) on a microscope slide and lysed.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." ICLs will retard DNA migration.
-
ICL Detection: To specifically detect ICLs, the assay is often performed with and without a DNA-damaging agent (e.g., ionizing radiation) given after the drug treatment. The reduction in the comet tail moment in the presence of the drug compared to the damaging agent alone is indicative of ICL formation.
-
Visualization and Quantification: Comets are visualized by fluorescence microscopy after staining with a DNA-intercalating dye. The extent of DNA migration is quantified using specialized image analysis software.
LC-MS³ Adductomics for CP-506-DNA Adducts
-
DNA Isolation: DNA is isolated from cells or tissues treated with CP-506.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleosides.
-
LC-MS³ Analysis: The deoxynucleoside mixture is analyzed by high-resolution/accurate-mass (HRAM) liquid chromatography-tandem mass spectrometry (LC-MS³). This technique allows for the separation, detection, and structural characterization of the CP-506-DNA adducts.
-
Adduct Identification: Putative adducts are identified based on their accurate mass and fragmentation patterns. Validation can be achieved using stable isotope-labeled DNA.[5]
Visualizations
Signaling and Activation Pathway
Caption: Proposed mechanism of action for CP-506.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo antitumor efficacy.
Logical Relationship of CP-506 Sensitivity and DNA Repair
Caption: Influence of DNA repair status on CP-506 sensitivity.
References
- 1. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug CP-506 Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CP-506 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic tumor cells, which are a common feature of solid tumors and are associated with resistance to conventional therapies.[1][2][3] As a DNA alkylating agent, CP-506 undergoes bioreduction in the low-oxygen environment of tumors to form a potent cytotoxic metabolite.[4][5][6] This document provides detailed application notes and protocols for the administration of CP-506 in mouse xenograft models, summarizing key data and outlining experimental procedures.
Mechanism of Action
CP-506 is a dinitrobenzamide mustard prodrug. Its activation is initiated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), which are abundant in hypoxic tumor cells.[5][6] In the presence of oxygen, the initially formed radical anion is rapidly re-oxidized back to the non-toxic prodrug form.[2][4] However, under hypoxic conditions (<1% O2), further reduction occurs, leading to the generation of the active cytotoxic metabolite, CP-506M, which is a DNA cross-linking agent.[4][7] This selective activation in hypoxic regions minimizes systemic toxicity. An important feature of CP-506 is its "bystander effect," where the activated metabolite can diffuse from hypoxic regions to kill adjacent oxygenated tumor cells.[4][5][6] Notably, CP-506 is designed to be resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), a mechanism of off-target toxicity seen with previous generations of HAPs.[1][2][5]
Data Presentation
In Vitro Cytotoxicity
CP-506 demonstrates significant selective cytotoxicity towards hypoxic cells across various cancer cell lines.
| Cell Line | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic/Normoxic Ratio |
| HCT116 | >100 | 0.5 | >200 |
| FaDu | >100 | 1.2 | >83 |
| UT-SCC-5 | >100 | 2.5 | >40 |
Data adapted from studies demonstrating the hypoxia-selective cytotoxicity of CP-506. The normoxic/anoxic IC50 ratios can be up to 203.[1][2]
In Vivo Efficacy in Xenograft Models
CP-506 has shown significant anti-tumor activity in a range of human cancer xenograft models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Increase |
| MDA-MB-468 (Breast) | 600 mg/kg, i.p., QD x 5 | Significant | Yes |
| FaDu (HNSCC) | 600 mg/kg, i.p., QD x 5 | Significant | Yes |
| UT-SCC-5 (HNSCC) | 600 mg/kg, i.p., QD x 5 | Moderate | Marginal |
| Pancreatic Cancer Models | 600 mg/kg, i.p., QD x 5 | Significant | Yes |
| Lung Cancer Models | 600 mg/kg, i.p., QD x 5 | Significant | Yes |
Data compiled from multiple preclinical studies.[3][4] Efficacy is often correlated with the degree of tumor hypoxia.[2][7]
Experimental Protocols
Mouse Xenograft Model Establishment
A generalized protocol for establishing subcutaneous xenografts is as follows:
-
Cell Culture : Culture human cancer cells (e.g., MDA-MB-468, FaDu) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., athymic Nude, NOD/SCID) of 6-8 weeks of age.
-
Cell Preparation : Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Implantation : Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
CP-506 Preparation and Administration
-
Reconstitution : CP-506 is a water-soluble mesylate salt.[1] Reconstitute the lyophilized powder in sterile saline or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Dosing : The effective dose range in mouse xenograft models is typically 200-800 mg/kg.[7][8] A commonly used and well-tolerated regimen is 600 mg/kg administered intraperitoneally (i.p.) once daily for five consecutive days (QD x 5).[4][9]
-
Administration : Administer the prepared CP-506 solution via intraperitoneal injection. The injection volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).
In Vivo Efficacy and Toxicity Assessment
-
Tumor Growth : Continue to monitor tumor volume throughout the study.
-
Body Weight : Record the body weight of each animal at least twice weekly as an indicator of systemic toxicity.
-
Survival : Monitor animal survival. The endpoint for survival studies can be defined as the time for the tumor to reach a specific volume (e.g., four times the starting volume) or the onset of clinical signs of distress.[4][8]
-
Hypoxia Assessment (Optional) : To correlate tumor response with hypoxia, the hypoxia marker pimonidazole (B1677889) (60 mg/kg, i.p.) can be administered before tumor harvesting.[1] Tumors are then excised, fixed, and sectioned for immunohistochemical analysis of pimonidazole adducts.
-
Pharmacodynamic Markers (Optional) : To assess target engagement, tumors can be harvested at various time points after treatment to analyze DNA damage markers such as γH2AX by immunohistochemistry or western blotting.[3]
Concluding Remarks
CP-506 is a promising hypoxia-activated prodrug with a favorable preclinical profile.[4] Its selective activity in hypoxic tumor regions and its ability to induce a bystander effect make it an attractive candidate for the treatment of solid tumors.[4][5][6] The protocols outlined in this document provide a framework for the successful in vivo evaluation of CP-506 in mouse xenograft models. Careful consideration of the tumor model, dosing regimen, and relevant pharmacodynamic endpoints will be crucial for elucidating its full therapeutic potential.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-506 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) that functions as a DNA alkylating agent.[1][2] Its mechanism of action relies on the low oxygen conditions characteristic of solid tumors. In the hypoxic tumor microenvironment, CP-506 is bioactivated by one-electron reductases, leading to the formation of a cytotoxic species that crosslinks DNA, induces DNA damage, and ultimately triggers cell death.[1][2][3] Under normal oxygen conditions (normoxia), the reduced form of CP-506 is rapidly re-oxidized, rendering it inactive and thus minimizing toxicity to healthy tissues.[1][2] This selective activation in hypoxic regions makes CP-506 a promising candidate for cancer therapy.[1][4]
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional 2D cell cultures.[5] Spheroids replicate key features of tumors, including oxygen and nutrient gradients, cell-cell interactions, and drug penetration barriers, providing a more predictive in vitro platform for evaluating anticancer therapeutics.[5] These application notes provide detailed protocols for utilizing CP-506 in 3D spheroid models to assess its anti-tumor efficacy.
Data Presentation
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Anoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| MDA-MB-468 | Breast Adenocarcinoma | >200 | 1.0 | >200 |
| C33A | Cervical Carcinoma | 110 | 2.0 | 55 |
| SiHa | Cervical Squamous Cell Carcinoma | 40 | 2.0 | 20 |
| A549 | Lung Carcinoma | 150 | 2.5 | 60 |
| HCT116 | Colon Carcinoma | >200 | 3.5 | >57 |
| DU145 | Prostate Carcinoma | 120 | 3.0 | 40 |
| PC-3 | Prostate Adenocarcinoma | 180 | 4.5 | 40 |
| PANC-1 | Pancreatic Carcinoma | >200 | 5.0 | >40 |
Data adapted from studies on 2D monolayer cultures.
Signaling Pathways
Activation of CP-506 in Hypoxic Environments
CP-506 is activated through a process of bioreduction that is favored under hypoxic conditions. In the presence of oxygen, the prodrug undergoes a futile redox cycle. However, in the low-oxygen environment of a tumor, one-electron reductases can reduce CP-506 to a radical anion, which is then further reduced to its active cytotoxic form that can induce DNA damage.[1][2]
Caption: Activation pathway of CP-506 under normoxic versus hypoxic conditions.
DNA Damage Response to CP-506-Induced Interstrand Crosslinks
The active metabolite of CP-506 is a DNA alkylating agent that can form interstrand crosslinks (ICLs).[3] These lesions are highly cytotoxic as they block DNA replication and transcription. The Fanconi Anemia (FA) pathway is a major DNA repair pathway responsible for resolving ICLs.
Caption: Fanconi Anemia pathway for repairing CP-506-induced DNA interstrand crosslinks.
Experimental Protocols
1. Spheroid Formation
This protocol describes a common method for generating tumor spheroids using ultra-low attachment (ULA) plates.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cancer cells in standard 2D flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.
-
Monitor spheroid formation daily using a microscope.
-
Caption: Workflow for 3D tumor spheroid formation.
2. CP-506 Treatment of Spheroids
This protocol outlines the treatment of pre-formed spheroids with CP-506.
-
Materials:
-
Spheroids in ULA plate
-
CP-506 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
-
Procedure:
-
Prepare serial dilutions of CP-506 in complete medium from the stock solution. The final solvent concentration should be kept below 0.1%.
-
Include a vehicle control (medium with the same percentage of solvent as the highest CP-506 concentration).
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the desired concentration of CP-506 or vehicle control.
-
To induce hypoxia, place the plate in a hypoxic chamber or incubator with low oxygen levels (e.g., <1% O₂).
-
Incubate the treated spheroids for the desired period (e.g., 72 hours).
-
Monitor spheroid morphology and size daily using a microscope with a camera.
-
3. Spheroid Viability and Cytotoxicity Assays
Several methods can be used to assess the effect of CP-506 on spheroid viability.
a) Spheroid Size Measurement
-
Description: A straightforward method to assess treatment efficacy is to monitor changes in spheroid size over time.
-
Procedure:
-
Acquire brightfield images of the spheroids at regular intervals (e.g., daily).
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Plot the change in spheroid volume over time for each treatment condition.
-
b) ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
-
Description: This assay measures the amount of ATP, which is proportional to the number of metabolically active cells.
-
Procedure:
-
Allow the plate containing the treated spheroids to equilibrate to room temperature.
-
Add an equal volume of the ATP assay reagent to each well.
-
Mix well by shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
c) Live/Dead Staining
-
Description: This method uses fluorescent dyes to distinguish between live and dead cells within the spheroid.
-
Materials:
-
Calcein-AM (stains live cells green)
-
Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (stains dead cells red)
-
-
Procedure:
-
Prepare a staining solution containing Calcein-AM and PI/EthD-1 in PBS or serum-free medium.
-
Carefully remove the treatment medium from the spheroids.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C.
-
Image the spheroids using a fluorescence microscope or a high-content imaging system.
-
Quantify the green and red fluorescence intensity to determine the ratio of live to dead cells.
-
Conclusion
The use of CP-506 in 3D spheroid culture models provides a more clinically relevant in vitro system to evaluate its therapeutic potential. The protocols outlined in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this promising hypoxia-activated prodrug. Careful optimization of cell seeding densities, treatment conditions, and endpoint assays is crucial for obtaining reproducible and meaningful results. The inherent resistance of 3D models to chemotherapy highlights the importance of such systems in drug discovery and development.
References
- 1. (Open Access) Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics. (2019) | Pradip Shahi Thakuri | 48 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-506 Combination Therapy with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic tumor cells, a cell population notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] Activated under low-oxygen conditions, CP-506 is reduced by intracellular oxidoreductases, such as Cytochrome P450 oxidoreductase (POR), into a potent DNA alkylating agent.[2][3] This targeted activation within the tumor microenvironment minimizes systemic toxicity while maximizing anti-tumor efficacy. The combination of CP-506 with radiotherapy presents a promising strategy to overcome the radioresistance conferred by tumor hypoxia.[1] These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of CP-506 and radiotherapy.
Data Presentation
In Vitro Cytotoxicity of CP-506
| Cell Line | Condition | IC50 (µM) | Normoxic/Anoxic IC50 Ratio | Reference |
| HCT116 | Normoxic | >100 | >203 | [4] |
| Anoxic | 0.49 | [4] | ||
| H460 | Normoxic | >100 | >161 | [4] |
| Anoxic | 0.62 | [4] |
In Vivo Efficacy of CP-506 in Combination with Radiotherapy
| Tumor Model | Treatment Group | Local Tumor Control Rate | p-value | Reference |
| FaDu Xenograft | Vehicle + Single Dose RT | 27% | 0.024 | [1] |
| CP-506 + Single Dose RT | 62% | [1] | ||
| UT-SCC-5 Xenograft | Vehicle + Single Dose RT | Not Curative | Marginally Significant | [1] |
| CP-506 + Single Dose RT | Not Curative | [1] |
| Tumor Model | Treatment Group | DNA Damage (γH2AX) | p-value | Reference |
| FaDu Xenograft | CP-506 | Significant Increase | 0.009 | [1] |
| UT-SCC-5 Xenograft | CP-506 | No Significant Increase | - | [1] |
| Tumor Model | Treatment Group | Hypoxic Volume | p-value | Reference |
| FaDu Xenograft | CP-506 | Significantly Smaller | 0.038 | [1] |
| UT-SCC-5 Xenograft | CP-506 | No Significant Difference | - | [1] |
Signaling Pathway and Mechanism of Action
The mechanism of CP-506 activation is initiated by one-electron reduction in hypoxic environments, leading to the formation of a radical anion. This intermediate then undergoes further reduction to generate active metabolites that act as DNA cross-linking agents, inducing DNA damage and subsequent cell death. Radiotherapy also induces cell death primarily through the generation of DNA double-strand breaks. The combination of CP-506 and radiotherapy targets both the hypoxic and well-oxygenated compartments of a tumor, leading to a more comprehensive anti-tumor effect.
Caption: CP-506 and Radiotherapy Signaling Pathway.
Experimental Workflow
A typical preclinical study to evaluate the combination of CP-506 and radiotherapy involves tumor model establishment, treatment administration, and subsequent analysis of tumor response and biological markers.
Caption: Preclinical Experimental Workflow.
Logical Relationship of Experimental Outcomes
The observed anti-tumor effect of the combination therapy is dependent on several interconnected factors, including the inherent sensitivity of the tumor model to CP-506, the extent of tumor hypoxia, and the induction of DNA damage.
Caption: Logical Relationship of Outcomes.
Experimental Protocols
In Vivo Combination of CP-506 and Radiotherapy in Xenograft Models
1. Animal Models and Tumor Establishment:
-
Use immunodeficient mice (e.g., NMRI-nu/nu).
-
Subcutaneously inject human head and neck squamous cell carcinoma cells (e.g., FaDu or UT-SCC-5) into the right hind leg of the mice.
-
Monitor tumor growth until tumors reach a volume of approximately 200 mm³.
2. Treatment Groups and Administration:
-
Randomize mice into four groups:
-
Group 1: Vehicle control
-
Group 2: CP-506 alone
-
Group 3: Vehicle + Radiotherapy
-
Group 4: CP-506 + Radiotherapy
-
-
CP-506 Administration: Administer CP-506 (or vehicle) via intraperitoneal (i.p.) injection for five consecutive days. A typical dose is 600 mg/kg.[5]
-
Radiotherapy: On the fifth day, shortly after the last CP-506/vehicle injection, irradiate the tumors with a single dose of X-rays. The radiation dose will depend on the tumor model's radiosensitivity (e.g., a dose that results in local control in about 50% of animals when given alone).
3. Endpoint Evaluation:
-
Local Tumor Control: Monitor tumor growth regularly. The primary endpoint is the time for the tumor to reach a predetermined size (e.g., 1000 mm³) or the observation of tumor recurrence after initial regression.
-
Tumor Harvesting for Biomarker Analysis: At a specified time point after treatment (e.g., 24 hours), euthanize a subset of mice from each group and excise the tumors for further analysis.
Pimonidazole Staining for Hypoxia
1. Pimonidazole Administration:
-
90 minutes before tumor excision, inject mice i.p. with pimonidazole hydrochloride (e.g., Hypoxyprobe™-1) at a dose of 60 mg/kg.
2. Tissue Processing:
-
Excise tumors and fix them in 4% paraformaldehyde overnight.
-
Process the fixed tumors and embed them in paraffin.
-
Cut 4 µm sections and mount them on slides.
3. Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., using citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with an anti-pimonidazole primary antibody (e.g., mouse monoclonal antibody) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
4. Analysis:
-
Acquire images of the stained sections using a microscope.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive staining area relative to the total tumor area using image analysis software.
γH2AX Staining for DNA Damage
1. Tissue Processing:
-
Process tumors as described for pimonidazole staining.
2. Immunohistochemistry:
-
Follow the deparaffinization, rehydration, and antigen retrieval steps as above.
-
Block non-specific binding.
-
Incubate the sections with a primary antibody against phosphorylated H2AX (γH2AX) (e.g., rabbit polyclonal antibody) overnight at 4°C.
-
Apply an HRP-conjugated secondary antibody.
-
Develop the signal with DAB and counterstain with hematoxylin.
3. Analysis:
-
Acquire images of the stained sections.
-
Quantify the number of γH2AX-positive nuclei or the intensity of γH2AX staining per field of view using image analysis software.
Clonogenic Survival Assay
1. Cell Plating:
-
Prepare a single-cell suspension of the desired tumor cell line.
-
Plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.
2. Treatment:
-
CP-506 Treatment: For hypoxic conditions, place the plates in a hypoxic chamber (e.g., <0.1% O₂) for a few hours before and during drug exposure. Add CP-506 at various concentrations to the medium. For normoxic conditions, perform the drug exposure in a standard incubator.
-
Radiotherapy: Irradiate the plates with different doses of X-rays.
-
Combination Treatment: Expose cells to CP-506 under hypoxic conditions and then irradiate them.
3. Colony Formation:
-
After treatment, replace the medium with fresh, drug-free medium and return the plates to a standard incubator.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
4. Staining and Counting:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
5. Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control group.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the surviving fraction as a function of drug concentration or radiation dose on a semi-logarithmic scale.
Conclusion
The combination of the hypoxia-activated prodrug CP-506 with radiotherapy holds significant promise for improving cancer treatment outcomes, particularly for tumors with a high hypoxic fraction. The protocols outlined above provide a framework for the preclinical evaluation of this combination therapy. Careful consideration of the tumor model, treatment scheduling, and appropriate biomarker analysis is crucial for elucidating the full potential of this therapeutic strategy. The ongoing clinical trial NCT04954599 will provide further insights into the safety and efficacy of CP-506 in cancer patients.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Detecting the Activation of CP-506 in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deficient environments characteristic of solid tumors.[1][2] Unlike therapies that are less effective in hypoxic zones, CP-506 is bioactivated under low-oxygen conditions to its cytotoxic metabolite, CP-506M, a potent DNA alkylating agent.[1][3] This targeted activation minimizes damage to healthy, well-oxygenated tissues. The active metabolite induces DNA interstrand crosslinks (ICLs), leading to DNA damage and subsequent cell death.[4] Furthermore, the diffusible nature of CP-506M can result in a "bystander effect," where adjacent tumor cells, even in less hypoxic regions, are also eliminated.[1][5]
These application notes provide detailed methodologies for detecting the activation of CP-506 in preclinical tumor models. The protocols focus on direct and indirect methods to measure the presence of CP-506 metabolites, quantify the resulting DNA damage, and assess the bystander effect. It is important to note that CP-506's mechanism of action is through DNA alkylation and not through the activation of the STING (Stimulator of Interferon Genes) pathway.
I. Analysis of CP-506 and its Metabolites using Mass Spectrometry
The most direct method to confirm the activation of CP-506 is to measure the presence of the prodrug and its reduced metabolites in tumor tissue. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose.[6][7]
Key Metabolites for Detection:
-
CP-506: The parent prodrug.
-
CP-506M: The active cytotoxic metabolite.[1]
Experimental Protocol: LC-MS/MS for CP-506 and Metabolite Quantification in Tumor Homogenates
-
Sample Preparation:
-
Excise tumors from treated and control animals at predetermined time points.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Weigh the frozen tumor tissue and homogenize in a suitable ice-cold lysis buffer.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the compounds on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer settings for the detection of CP-506 and its metabolites in positive ion mode using multiple reaction monitoring (MRM). The specific MRM transitions for each compound will need to be determined empirically.[8]
-
Generate a standard curve for each analyte using known concentrations to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for CP-506 and its metabolites.
-
Normalize the peak areas to the internal standard.
-
Quantify the concentration of each analyte in the tumor samples using the respective standard curves.
-
II. Pharmacodynamic Readouts of CP-506 Activity: DNA Damage Assays
The activation of CP-506 leads to the formation of DNA interstrand crosslinks, which in turn trigger the DNA damage response (DDR) pathway. Measuring markers of the DDR provides a reliable indirect method to assess CP-506 activity.
A. Detection of γH2AX as a Marker of DNA Double-Strand Breaks
Phosphorylation of the histone variant H2AX to form γH2AX is an early event in the cellular response to DNA double-strand breaks (DSBs), which are a consequence of ICL repair.[1][5][9]
Experimental Protocol: Immunohistochemistry (IHC) for γH2AX in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
-
Tissue Processing:
-
Excise tumors and fix in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody specific for γH2AX overnight at 4°C.
-
Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and coverslip.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of the stained sections using a bright-field microscope.
-
Quantify the γH2AX signal by measuring the number of positive nuclei or the intensity of staining within the nuclei using image analysis software.[1]
-
B. Measurement of DNA Interstrand Crosslinks using the Comet Assay
The single-cell gel electrophoresis, or Comet assay, can be adapted to measure DNA interstrand crosslinks. This method is based on the principle that ICLs reduce the migration of DNA in an electric field after the induction of strand breaks by irradiation.[10][11][12]
Experimental Protocol: Alkaline Comet Assay for ICL Detection
-
Cell Suspension Preparation:
-
Excise fresh tumor tissue and prepare a single-cell suspension by mechanical disaggregation and/or enzymatic digestion (e.g., with collagenase and dispase).
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Comet Assay Procedure:
-
Embed the cell suspension in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.
-
Irradiate the slides on ice with a defined dose of X-rays to induce a known number of single-strand breaks.
-
Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
-
Data Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
The presence of ICLs will reduce the amount of DNA that migrates into the tail of the comet compared to control cells that were only irradiated.
-
Quantify the extent of DNA migration (e.g., tail moment or percentage of DNA in the tail) using specialized software. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.[13]
-
III. Assessment of the Bystander Effect of CP-506
The bystander effect, where the active metabolite of CP-506 diffuses from hypoxic cells to kill neighboring cells, is a key feature of its anti-tumor activity.[1][5] This can be assessed using in vitro and in vivo models.
Experimental Protocol: In Vitro Co-culture Bystander Assay
-
Cell Line Preparation:
-
Use two isogenic cell lines, one that is proficient in the reductases required for CP-506 activation ("activator" cells) and one that is deficient ("target" cells).
-
Label the target cells with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture and Treatment:
-
Seed the activator and target cells together in various ratios in a multi-well plate.
-
Expose the co-culture to CP-506 under hypoxic conditions for a defined period.
-
Return the cells to normoxic conditions and continue to culture for a period that allows for cell death to occur.
-
-
Analysis:
Quantitative Data Summary
| Assay | Parameter Measured | Typical Units | Purpose |
| LC-MS/MS | Concentration of CP-506 and its metabolites | ng/g of tissue or µM | Direct evidence of prodrug activation and quantification of the active form. |
| γH2AX IHC | Percentage of γH2AX positive nuclei | % | Pharmacodynamic marker of DNA damage response. |
| γH2AX IHC | Staining intensity per nucleus | Arbitrary units | Quantification of the extent of DNA damage. |
| Comet Assay | Tail Moment or % DNA in Tail | Arbitrary units or % | Measurement of DNA interstrand crosslinks at the single-cell level. |
| Co-culture Assay | Viability of target cells | % of control | In vitro quantification of the bystander effect. |
Visualizations
Signaling and Activation Pathway of CP-506
Caption: Mechanism of hypoxia-selective activation of CP-506.
Experimental Workflow for γH2AX Immunohistochemistry
Caption: Workflow for detecting DNA damage via γH2AX IHC.
Logical Relationship of CP-506 Activation and Detection Methods
Caption: Relationship between CP-506 activation and detection assays.
References
- 1. ascopubs.org [ascopubs.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Protein and Metabolites in Cancer Analyses by MALDI 2000–2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of drug-induced DNA interstrand crosslinking using the single-cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comet assay - Wikipedia [en.wikipedia.org]
- 13. researchtweet.com [researchtweet.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Assessing CP-506 Efficacy in Pancreatic Cancer Models
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. A key feature of the pancreatic tumor microenvironment is severe hypoxia, which contributes to therapeutic resistance and cancer progression. CP-506 is a next-generation, hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic cancer cells.[1][2][3][4] CP-506 is a nitrobenzamide mustard analogue that, under low-oxygen conditions, is reduced by one-electron reductases to its active cytotoxic metabolite, CP-506M, a DNA alkylating agent.[1][3] A significant advantage of CP-506 is its lack of sensitivity to aerobic metabolism by aldo-keto reductase 1C3 (AKR1C3), which can inactivate other HAPs.[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of CP-506 in various cancer models, including pancreatic cancer, and have highlighted a significant bystander effect, where the activated metabolite can diffuse to and kill adjacent tumor cells.[1][3] A phase 1/2 clinical trial is currently evaluating the safety and efficacy of CP-506 in patients with solid tumors (NCT04954599).[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of CP-506 in preclinical pancreatic cancer models. The protocols cover both in vitro and in vivo methodologies to evaluate its hypoxia-selective cytotoxicity, impact on tumor growth, and pharmacodynamic effects.
Signaling Pathways and Experimental Workflow
CP-506 Mechanism of Action and Hypoxic Activation
The following diagram illustrates the mechanism of action of CP-506. Under normoxic conditions, CP-506 is relatively inert. However, in the hypoxic environment of a tumor, it is reduced to its active form, CP-506M, which induces DNA damage and subsequent cell death.
Caption: Mechanism of CP-506 activation in hypoxic vs. normoxic conditions.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the efficacy of CP-506 in pancreatic cancer models, from initial in vitro characterization to in vivo efficacy studies.
Caption: Overall workflow for preclinical evaluation of CP-506.
In Vitro Efficacy Protocols
Cell Lines and Culture Conditions
-
Cell Lines: A panel of human pancreatic cancer cell lines should be used, including those known to have varying degrees of hypoxia and sensitivity to DNA damaging agents (e.g., PANC-1, MiaPaCa-2, AsPC-1, and patient-derived cell lines).
-
Normoxic Conditions: Standard cell culture conditions (37°C, 5% CO₂, 21% O₂).
-
Hypoxic Conditions: Cells should be cultured in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 37°C, 5% CO₂, 1% O₂ or 0.1% O₂).
Protocol: 2D Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of CP-506 under normoxic and hypoxic conditions.
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Hypoxic Pre-conditioning: Transfer one set of plates to a hypoxic chamber for 16-24 hours. Keep a parallel set of plates under normoxic conditions.
-
Drug Treatment: Prepare serial dilutions of CP-506 in culture medium. Add the drug to the cells at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under their respective normoxic or hypoxic conditions.
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTS or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.
Protocol: 3D Spheroid Assay
This assay assesses the penetration and efficacy of CP-506 in a more physiologically relevant 3D model.
-
Spheroid Formation: Generate spheroids by seeding cells in ultra-low attachment 96-well plates. Allow spheroids to form and grow for 3-5 days.
-
Drug Treatment: Treat the spheroids with a range of CP-506 concentrations under both normoxic and hypoxic conditions.
-
Incubation: Incubate for 5-7 days, monitoring spheroid size and morphology.
-
Viability Assessment: Measure spheroid viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D) or by dissociating the spheroids and performing a 2D viability assay.
-
Data Analysis: Determine the effect of CP-506 on spheroid growth and viability.
Protocol: Western Blot for DNA Damage Markers
This protocol assesses the induction of DNA damage by CP-506.
-
Treatment: Treat cells with CP-506 at its IC₅₀ concentration for 24 hours under hypoxic conditions.
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against DNA damage markers (e.g., γH2AX, p-ATM). Use a loading control (e.g., β-actin) for normalization.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
In Vivo Efficacy Protocols
Animal Models
-
Xenograft Models: Subcutaneous xenografts can be established by injecting human pancreatic cancer cell lines into the flanks of immunocompromised mice (e.g., nude or NSG mice).
-
Patient-Derived Xenograft (PDX) Models: PDX models, established by implanting patient tumor fragments, better recapitulate the heterogeneity of human tumors and are highly recommended.[2]
-
Orthotopic Models: For a more clinically relevant model, tumor cells or fragments can be implanted directly into the pancreas of the mice.
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Tumor Implantation: Inject 1-5 x 10⁶ pancreatic cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, CP-506).
-
Dosing: Based on preclinical data, CP-506 can be administered intraperitoneally at a dose of 600 mg/kg once a day for 5 consecutive days.[1][3]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the tumor volumes of the treated group to the vehicle control group.
-
Survival: Monitor the survival of the mice. An endpoint for survival can be when the tumor reaches a predetermined size (e.g., 4 times the starting volume).[1][3]
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for analysis of biomarkers such as γH2AX to confirm target engagement.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of CP-506 in Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (µM) - Normoxia (21% O₂) | IC₅₀ (µM) - Hypoxia (1% O₂) | Hypoxic Cytotoxicity Ratio (Normoxia IC₅₀ / Hypoxia IC₅₀) |
| PANC-1 | |||
| MiaPaCa-2 | |||
| AsPC-1 | |||
| PDCL-1 |
Table 2: In Vivo Efficacy of CP-506 in a Pancreatic Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | N/A | ||
| CP-506 (Dose) |
Table 3: Pharmacodynamic Modulation of γH2AX in Tumor Tissue
| Treatment Group | Mean γH2AX Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| CP-506 (Dose) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of CP-506 in pancreatic cancer models. By systematically assessing its hypoxia-selective cytotoxicity, anti-tumor efficacy, and pharmacodynamic effects, researchers can gain a thorough understanding of its therapeutic potential. The use of both in vitro 3D models and in vivo PDX models will provide valuable insights into the clinical translatability of this promising hypoxia-activated prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CP-506 in Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC treatment relies heavily on conventional chemotherapy, which is often hampered by resistance and toxicity. A key feature of solid tumors, including TNBC, is the presence of hypoxic regions, which are associated with tumor progression, metastasis, and resistance to therapy.
CP-506 is a novel, next-generation hypoxia-activated prodrug (HAP) designed to selectively target these hypoxic tumor cells. As a DNA alkylating agent, CP-506 is converted from its inactive prodrug form to a cytotoxic metabolite under severely hypoxic conditions. This targeted activation minimizes systemic toxicity while delivering a potent anti-cancer agent directly to the resistant tumor core. Preclinical studies have demonstrated the potential of CP-506 as a promising therapeutic agent in TNBC models.
These application notes provide a comprehensive overview of the use of CP-506 in TNBC research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and available preclinical data.
Mechanism of Action
CP-506 is a nitroaromatic compound that undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase, which are abundant in the hypoxic tumor microenvironment. Under normal oxygen levels (normoxia), the resulting radical anion is rapidly re-oxidized back to the inactive prodrug form. However, in the low-oxygen conditions characteristic of solid tumors, the radical anion undergoes further reduction to form highly reactive cytotoxic metabolites.[1][2]
These active metabolites are potent DNA alkylating agents, capable of forming interstrand cross-links (ICLs) in the DNA of cancer cells. This extensive DNA damage overwhelms the cellular repair machinery, leading to cell cycle arrest and apoptosis.
A structurally similar nitroalkene, CP-6, has been shown to inhibit homologous recombination (HR), a critical DNA repair pathway, by directly alkylating the RAD51 recombinase at cysteine 319.[3][4] This inhibition of RAD51 prevents the repair of DNA double-strand breaks, enhancing the cytotoxic effect of DNA-damaging agents. It is highly probable that CP-506 exerts its effects through a similar mechanism, contributing to its potent anti-tumor activity in HR-proficient TNBC.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CP-506 Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 3. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fatty acids impair RAD51 function and potentiate the effects of DNA-damaging agents on growth of triple-negative breast cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CP-506 & The Bystander Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CP-506 dosage to achieve the maximum bystander effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the bystander effect induced by CP-506?
CP-506 is a hypoxia-activated prodrug (HAP) that is relatively non-toxic in its initial form.[1][2][3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, CP-506 is bioactivated by endogenous one-electron oxidoreductases, such as cytochrome P450 oxidoreductase (POR).[4][5] This activation process generates highly cytotoxic DNA alkylating metabolites.[4][6] These active metabolites can then diffuse from the hypoxic "activator" cells where they are formed into adjacent, and even well-oxygenated, "bystander" cells, inducing DNA damage and subsequent cell death.[7][8] This diffusion of active metabolites is the basis of the bystander effect.
Q2: How does the dosage of CP-506 influence the magnitude of the bystander effect?
The relationship between CP-506 dosage and the bystander effect is complex. While a higher concentration of CP-506 can lead to the generation of more cytotoxic metabolites, it can also increase the potential for off-target toxicity. The key is to find an optimal concentration that maximizes the killing of bystander cells without causing excessive damage to normal tissues. The bystander effect is also dependent on the density of activator cells and the diffusion properties of the active metabolites.[1][7][9]
Q3: What experimental models are most suitable for quantifying the bystander effect of CP-506?
Several in vitro models are effective for quantifying the bystander effect. Co-cultures of "activator" cells (with high expression of activating enzymes like POR) and "target" cells (deficient in these enzymes) are a common approach.[1][10] Three-dimensional (3D) models, such as multicellular spheroids, are particularly valuable as they can mimic the hypoxic gradients found in tumors, providing a more physiologically relevant system to study the diffusion and efficacy of the active metabolites.[1][6][9]
Q4: Are there known factors that can limit the bystander effect of CP-506 in vivo?
Yes, several factors can limit the in vivo bystander effect. These include:
-
Insufficient Tumor Hypoxia: The in vivo tumor model may not be as hypoxic as in vitro conditions, leading to reduced activation of CP-506.
-
Poor Pharmacokinetics: The prodrug may have a short plasma half-life or inefficient transport into the tumor tissue.
-
Inadequate Reductase Expression: The specific oxidoreductases required to activate CP-506 may be expressed at low levels in the chosen tumor model.
-
Metabolite Instability: The active metabolites may be too unstable to diffuse significant distances within the tumor microenvironment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no bystander effect observed in co-culture assays. | 1. Suboptimal CP-506 concentration.2. Insufficient hypoxia in the experimental setup.3. Low expression of activating reductases in "activator" cells.4. "Target" cells are resistant to the cytotoxic metabolites. | 1. Perform a dose-response experiment to identify the optimal CP-506 concentration.2. Verify hypoxic conditions using a hypoxia marker (e.g., pimonidazole) or an oxygen probe.3. Confirm the expression of reductases like POR in your activator cell line via Western blot or qPCR.4. Assess the intrinsic sensitivity of the target cells to the active metabolites of CP-506. |
| High variability in bystander effect results between experiments. | 1. Inconsistent hypoxic conditions.2. Variation in the ratio of activator to target cells.3. Inconsistent cell densities at the time of treatment. | 1. Standardize the method for inducing hypoxia (e.g., use of a hypoxic chamber with a calibrated gas mixture).2. Carefully control the seeding ratio of activator and target cells.3. Ensure consistent cell numbers and confluency at the start of each experiment. |
| Promising in vitro bystander effect not translating to in vivo models. | 1. The in vivo tumor model is not sufficiently hypoxic.2. Poor penetration of CP-506 into the tumor tissue.3. Rapid clearance or metabolism of CP-506 in vivo. | 1. Characterize the hypoxic fraction of your in vivo tumor model using imaging techniques or immunohistochemistry.2. Evaluate the pharmacokinetic profile of CP-506 in your animal model.3. Consider using imaging probes to monitor the distribution of the prodrug within the tumor. |
Data Presentation
The following table summarizes key parameters related to the bystander effect of CP-506 and a related compound, PR-104A, derived from in vitro studies. Direct dose-response data for the CP-506 bystander effect is limited in the public domain; however, the principles of activation and diffusion are shared.
| Parameter | CP-506 | PR-104A (related compound) | Significance | Reference |
| Primary Activating Enzyme | Cytochrome P450 Oxidoreductase (POR) | Cytochrome P450 Oxidoreductase (POR) | Essential for the conversion of the prodrug to its active, diffusible metabolites under hypoxic conditions. | [4][5] |
| Key Diffusible Metabolite | CP-506M-Cl2 (bis-chloro-mustard amine) | PR-104H and PR-104M | These are the cytotoxic agents that diffuse to exert the bystander effect. | |
| Contribution of Bystander Effect to Overall Activity (in silico modeling) | Not explicitly quantified | 30-50% in SiHa and HCT116 tumors, respectively | Demonstrates the significant role of the bystander effect in the overall anti-tumor activity of this class of drugs. | [7][8] |
| Observed Bystander Effect in Spheroid Co-cultures | Marked bystander efficiency predicted | Marked increase in killing of target cells by activators | 3D models confirm the potential for a significant bystander effect in a tissue-like environment. | [1] |
Experimental Protocols
1. Co-culture Bystander Effect Assay
This protocol is designed to quantify the bystander effect of CP-506 by co-culturing cells that can activate the prodrug ("activators") with cells that cannot ("targets").
-
Cell Lines:
-
Activator Cells: A cell line with high endogenous expression of POR, or one engineered to overexpress POR. These cells should also express a fluorescent marker (e.g., GFP) for identification.
-
Target Cells: An isogenic cell line with low or knocked-out POR expression. These cells should express a different fluorescent marker (e.g., RFP) or have a selectable marker (e.g., antibiotic resistance) for distinct quantification.
-
-
Methodology:
-
Seed activator and target cells in various ratios (e.g., 10:90, 25:75, 50:50) in a 96-well plate. Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Expose the co-cultures to a range of CP-506 concentrations for a defined period (e.g., 4-24 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
-
After exposure, wash the cells and replace with fresh medium.
-
Incubate for a further 48-72 hours.
-
Quantify the viability of the target cell population using fluorescence-based imaging and cell counting or by flow cytometry to differentiate between the two cell populations.
-
The bystander effect is quantified by the reduction in the viability of target cells in co-culture with activator cells compared to the viability of target cells in monoculture under the same conditions.
-
2. 3D Spheroid Bystander Effect Assay
This protocol utilizes 3D multicellular spheroids to model the tumor microenvironment and assess the bystander effect.
-
Methodology:
-
Generate spheroids from a co-culture of activator and target cells at a defined ratio.
-
Allow the spheroids to grow to a size where a hypoxic core is likely to have formed (typically >300 µm in diameter).
-
Treat the spheroids with various concentrations of CP-506 for an extended period (e.g., 48-72 hours).
-
Monitor spheroid growth over time using imaging.
-
At the end of the experiment, disaggregate the spheroids into single cells using trypsin.
-
Quantify the number of viable activator and target cells using flow cytometry based on their fluorescent markers.
-
The bystander effect is determined by the enhanced killing of target cells in the co-culture spheroids compared to spheroids composed solely of target cells.
-
Mandatory Visualizations
Caption: CP-506 activation in hypoxic cells and subsequent bystander effect.
Caption: Simplified DNA damage response pathway activated by CP-506.
Caption: Workflow for in vitro bystander effect quantification.
References
- 1. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 5. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatially-resolved pharmacokinetic/pharmacodynamic modelling of bystander effects of a nitrochloromethylbenzindoline hypoxia-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in maintaining hypoxia for in vitro CP-506 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining hypoxic conditions in CP-506 assays.
Frequently Asked Questions (FAQs)
Q1: What is CP-506 and why is maintaining hypoxia critical for in vitro assays?
A1: CP-506 is a hypoxia-activated prodrug (HAP), a type of anticancer agent that selectively targets hypoxic tumor cells.[1] Its activation mechanism relies on the low-oxygen environment commonly found in solid tumors. Under hypoxic conditions (typically below 1 µM or 0.1% O₂), CP-506 is metabolized by endogenous one-electron oxidoreductases into a DNA-alkylating agent, leading to cell death.[1] In normoxic conditions, the reduced form of the drug is rapidly re-oxidized, rendering it inactive. Therefore, maintaining a stable and verifiable hypoxic environment in vitro is absolutely essential to accurately assess the efficacy and selectivity of CP-506.
Q2: What are the primary methods for inducing hypoxia in cell culture?
A2: The two main approaches for creating a hypoxic environment for cell culture are:
-
Physical/Gas-Controlled Hypoxia: This involves the use of specialized equipment such as hypoxic incubator chambers or workstations. These systems displace oxygen with an inert gas, typically nitrogen (N₂), to achieve a specific low-oxygen concentration.[2][3][4] This is considered the most "natural" way to induce a cellular hypoxic response.[3]
-
Chemical Induction: This method utilizes "hypoxia mimetics," which are chemical compounds that stabilize the primary regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions.[5] The most common chemical inducer is cobalt chloride (CoCl₂).[6] While simpler and less expensive, chemical inducers may not fully replicate the complete cellular response to low oxygen and can have off-target effects.[3][7]
Q3: How can I validate that my in vitro system is truly hypoxic?
A3: Validation of hypoxic conditions is a critical step for reproducible results. Several methods can be employed:
-
Direct Oxygen Measurement: The most accurate method is to measure the pericellular oxygen concentration using optical sensor spots or electrochemical microsensors.[8][9][10][11][12] This provides real-time data on the oxygen levels experienced by the cells.
-
HIF-1α Stabilization: The accumulation of the HIF-1α protein is a hallmark of the cellular response to hypoxia.[7] This can be detected by Western blotting of cell lysates.[13][14]
-
Upregulation of Hypoxia-Inducible Genes: The expression of genes regulated by HIF-1α, such as VEGF or CA9, can be measured by RT-qPCR.[15][16]
-
Hypoxia-Sensitive Probes: Fluorescent probes that are activated in low-oxygen environments can be used to visualize hypoxic cells.[17]
Q4: What is the difference between the oxygen level set in the hypoxic chamber and the pericellular oxygen concentration?
A4: The oxygen level set in the chamber's gas phase is not necessarily the same as the concentration of oxygen directly surrounding your cells (the pericellular concentration). Factors such as cellular oxygen consumption, the depth of the culture medium, and the rate of oxygen diffusion through the medium can lead to a lower pericellular oxygen level than the ambient gas phase.[18][19][20][21] It is crucial to consider these factors, and whenever possible, directly measure the pericellular oxygen tension for the most accurate experimental conditions.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent or Poor CP-506 Efficacy in Hypoxic Assays
| Potential Cause | Troubleshooting Step |
| Inadequate Hypoxia | Verify the oxygen concentration in your chamber or workstation using a calibrated oxygen sensor. Confirm HIF-1α stabilization via Western blot in your experimental cells under the established hypoxic conditions.[7][13][14] |
| Reoxygenation during Handling | Minimize the time cells are exposed to normoxic conditions during media changes or drug addition. Consider using a hypoxic workstation that allows for cell manipulation within the controlled environment.[1] If a workstation is unavailable, pre-equilibrate all media and solutions to the hypoxic gas mixture before use.[2][20] |
| Incorrect Gas Mixture | Ensure you are using the correct pre-mixed gas tank (e.g., 5% O₂, 10% CO₂, 85% N₂ for 5% hypoxia).[22] Check that the gas supply is not depleted.[23] |
| Cell Line-Specific Sensitivity | The sensitivity to CP-506 can vary between different cell lines.[4][24] Refer to published data for expected IC50 values for your cell line or perform a dose-response curve to determine the optimal concentration. |
Issue 2: Difficulty in Achieving and Maintaining a Stable Low-Oxygen Environment
| Potential Cause | Troubleshooting Step |
| Gas Leaks in the Hypoxic Chamber | Inspect the O-rings and seals of your chamber for any cracks or debris.[25] Perform a leak check by placing the sealed chamber in a 37°C incubator for an hour and then listening for a "puff" of gas release upon opening the tubing clamp.[25] |
| Slow Equilibration of Media | The oxygen dissolved in the culture media will take time to equilibrate with the gas phase in the chamber.[20] Pre-equilibrate your media in the hypoxic chamber for at least 24 hours before adding it to the cells.[2] For faster equilibration, you can bubble nitrogen gas through the medium.[2][20] |
| Fluctuations in Barometric Pressure | Standard hypoxic chambers that control oxygen as a percentage of the total gas mixture can be affected by changes in atmospheric pressure.[26] For highly sensitive and reproducible experiments, consider using a system that controls oxygen based on its partial pressure (mmHg or kPa).[26] |
| Inadequate Purging of the Chamber | Ensure you are purging the chamber with the hypoxic gas mixture for the manufacturer-recommended duration and flow rate (e.g., 20 L/min for 4-7 minutes).[7][22][27] For cultures with a large volume of media, a second purge after 1-3 hours is recommended to remove oxygen that has diffused out of the media.[27] |
Issue 3: Inconsistent HIF-1α Western Blot Results
| Potential Cause | Troubleshooting Step |
| Rapid Degradation of HIF-1α | HIF-1α is extremely labile and can degrade within minutes of reoxygenation. Lyse cells as quickly as possible after removing them from the hypoxic environment.[28] Consider lysing cells directly within a hypoxic workstation if available. |
| Insufficient Protein Loading | HIF-1α can be a low-abundance protein. Ensure you are loading a sufficient amount of total protein (at least 50µg) per lane on your gel. |
| Poor Sample Preparation | Always use protease inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process. |
| Basal HIF-1α Expression in Normoxia | Some cancer cell lines exhibit a basal level of HIF-1α expression even under normoxic conditions.[7] Always include a normoxic control to determine the baseline expression in your cell line. |
Quantitative Data Summary
Table 1: CP-506 IC50 Values in Various Cancer Cell Lines
| Cell Line | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia-Cytotoxicity Ratio (HCR) |
| HCT116 | >100 | 0.49 | >203 |
| HT29 | 55 | 1.0 | 55 |
| A549 | 20 | 1.0 | 20 |
| SiHa | 4 | 0.26 | 15 |
| FaDu | 157 | 1.0 | 157 |
| MiaPaCa-2 | 10 | 0.25 | 40 |
| SW620 | 100 | 2.0 | 50 |
Data adapted from in vitro monolayer cultures exposed to CP-506 for 4 hours under normoxic (21% O₂) and anoxic (≤0.02% O₂) conditions.[4][24]
Table 2: Comparison of Hypoxia Induction Methods
| Feature | Hypoxic Chamber/Workstation | Chemical Induction (e.g., CoCl₂) |
| Physiological Relevance | High - mimics the natural hypoxic environment.[3] | Moderate - stabilizes HIF-1α but may not replicate all cellular responses to low oxygen.[3] |
| Cost | High initial investment and ongoing gas costs. | Low - inexpensive and readily available.[7] |
| Experimental Flexibility | Limited for chambers (reoxygenation upon opening); high for workstations.[7] | High - can be used in standard incubators. |
| Potential for Off-Target Effects | Low. | High - CoCl₂ can have effects independent of HIF-1α stabilization.[7] |
| Speed of Induction | Slower and gradual.[16] | Rapid.[16] |
Experimental Protocols
Protocol 1: Setting up a Hypoxic Chamber for CP-506 Assays
-
Preparation:
-
Sealing and Purging:
-
Securely close the chamber lid and attach the tubing from the pre-mixed gas tank (e.g., 1% O₂, 5% CO₂, 94% N₂) to the inlet port.
-
Open both the inlet and outlet ports of the chamber.
-
Set the flow rate on the gas regulator to 20 L/min and purge the chamber for 7-10 minutes.[7][27]
-
After purging, quickly close the clamps on both the inlet and outlet tubing to seal the chamber.[7][22]
-
-
Incubation:
-
Place the sealed chamber into a standard 37°C incubator for the desired duration of the experiment.
-
For experiments longer than 48 hours, or if using a large volume of media, it is advisable to re-purge the chamber after 1-3 hours of initial incubation.[27]
-
-
Sample Collection:
-
When the incubation is complete, take the chamber to a biosafety cabinet.
-
Work quickly to minimize reoxygenation. Have all necessary reagents (e.g., lysis buffer) ready.
-
For highly sensitive assays like HIF-1α Western blotting, lyse the cells immediately upon opening the chamber.
-
Protocol 2: Validation of Hypoxia by HIF-1α Western Blot
-
Sample Preparation:
-
After hypoxic treatment, immediately aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (containing protease inhibitors) to the plate and scrape the cells.
-
Transfer the lysate to a microfuge tube and keep it on ice.
-
Sonicate the lysate to shear genomic DNA.[13]
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1.5 hours at room temperature with 5% non-fat dry milk in TBST.[13]
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
A strong band at the correct molecular weight for HIF-1α should be present in the hypoxic samples and absent or very faint in the normoxic controls.
-
Visualizations
Caption: CP-506 activation is dependent on a hypoxic environment.
Caption: A typical experimental workflow for a CP-506 in vitro hypoxia assay.
Caption: A logical troubleshooting guide for inconsistent CP-506 assay results.
References
- 1. Understanding the Importance of Low Oxygen Levels in Cell Culture - Baker [bakerco.com]
- 2. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the Principle of a Hypoxia Chamber? | Oxford Optronix [oxford-optronix.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 6. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Pericellular Oxygen Tension for In Vitro Cell Culture. | Semantic Scholar [semanticscholar.org]
- 9. Measuring Pericellular Oxygen Tension for In Vitro Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Measuring Pericellular Oxygen Tension In Cell Culture Using PyroScience Oxygen Sensors - Ohio Lumex [ohiolumex.com]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 16. Comparison of specific expression profile in two in vitro hypoxia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Art of Inducing Hypoxia | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Research Portal [iro.uiowa.edu]
- 20. Frequently asked questions in hypoxia research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. cellculturechronicles.wordpress.com [cellculturechronicles.wordpress.com]
- 24. researchgate.net [researchgate.net]
- 25. cdn.stemcell.com [cdn.stemcell.com]
- 26. Addressing the Reproducibility Issue within Hypoxia Chambers | Oxford Optronix [oxford-optronix.com]
- 27. Induction and Testing of Hypoxia in Cell Culture [jove.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to CP-506 Therapy
Welcome to the technical support center for researchers utilizing CP-506. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate challenges during your in vitro experiments and effectively address potential resistance to CP-506 therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-506?
A1: CP-506 is a hypoxia-activated prodrug (HAP), meaning it is selectively converted into a potent DNA alkylating agent under low-oxygen (hypoxic) conditions, a common feature of solid tumors.[1][2] The activation process involves a one-electron reduction catalyzed by various oxidoreductases, with cytochrome P450 oxidoreductase (POR) playing a significant role.[3][4] Once activated, CP-506's metabolites can form interstrand crosslinks in DNA, leading to cell cycle arrest and apoptosis.[5][6] A key design feature of CP-506 is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which was a pathway for premature activation and potential resistance for its predecessor, PR-104A.[1][7]
Q2: My cancer cell line, initially sensitive to CP-506 under hypoxic conditions, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to CP-506 can arise from several mechanisms. Broadly, these can be categorized as pre-target, on-target, and post-target resistance.
-
Pre-target resistance involves reduced activation of the prodrug. This could be due to:
-
Insufficient Hypoxia: The experimental conditions may not be sufficiently hypoxic to allow for maximal activation of CP-506. The net reduction, metabolism, and cytotoxicity of CP-506 are maximally inhibited at oxygen concentrations above 1 μmol/L (0.1% O₂).[1][6]
-
Altered Reductase Activity: A decrease in the expression or activity of the activating enzymes, such as cytochrome P450 oxidoreductase (POR), can lead to reduced conversion of CP-506 to its active form.[3][4]
-
-
On-target resistance is less common for DNA alkylating agents but could theoretically involve alterations in DNA structure that prevent the drug from binding.
-
Post-target resistance involves the cell's response to DNA damage. This includes:
-
Enhanced DNA Repair: Increased activity of DNA repair pathways can remove the DNA adducts formed by activated CP-506 before they can cause cell death. Key pathways involved in repairing alkylation damage include direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) and base excision repair (BER).[1][5]
-
Defects in Apoptotic Pathways: Alterations in pathways that signal for programmed cell death (apoptosis) can allow cells to survive despite DNA damage.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively remove the drug from the cell, although this is a more general mechanism of chemoresistance.[8]
-
Q3: How can I confirm that my experimental setup achieves adequate hypoxia for CP-506 activation?
A3: Verifying the level of hypoxia in your cell culture system is critical. You can achieve this through several methods:
-
Chemical Probes: Use of hypoxia-detecting probes like pimonidazole (B1677889) or similar compounds that form adducts in hypoxic cells, which can then be detected by immunofluorescence or flow cytometry.
-
Gene Expression Analysis: Measure the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) target genes, such as VEGF or GLUT1, using RT-qPCR.
-
Direct Oxygen Measurement: Employing a specialized probe to directly measure the oxygen concentration in your cell culture medium within the hypoxic chamber.
Q4: What are the key differences between intrinsic and acquired resistance to CP-506?
A4: Intrinsic resistance refers to cancer cells that are inherently non-responsive to CP-506, even upon initial exposure. This can be due to a pre-existing low level of activating reductases or highly efficient DNA repair mechanisms. Acquired resistance develops in a population of initially sensitive cancer cells after prolonged or repeated exposure to the drug. This typically involves the selection and expansion of cells that have developed mutations or adaptations conferring resistance.[9]
Troubleshooting Guides
Problem 1: Reduced or No CP-506 Cytotoxicity in Hypoxic Conditions
| Potential Cause | Troubleshooting Steps |
| Inadequate Hypoxia | - Verify the oxygen level in your hypoxic chamber using a calibrated oxygen sensor. Aim for ≤ 0.1% O₂.[1][6]- Use a chemical hypoxia indicator like pimonidazole to confirm cellular hypoxia.- Ensure your hypoxic chamber has a proper seal and the gas mixture is correct. |
| Low Reductase Activity | - Measure the expression and activity of key activating enzymes like POR in your cell line using Western blot and activity assays.[6]- Compare reductase activity between your potentially resistant cells and the parental, sensitive cell line. |
| Cell Line Contamination or Misidentification | - Perform cell line authentication (e.g., short tandem repeat profiling).- Check for mycoplasma contamination, which can alter cellular metabolism and drug response. |
| Incorrect Drug Concentration or Inactive Compound | - Verify the concentration of your CP-506 stock solution.- Use a fresh aliquot of the drug to rule out degradation.- Include a known sensitive cell line as a positive control in your experiment. |
Problem 2: Inconsistent IC50 Values for CP-506 Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Confluency | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment. |
| Fluctuations in Hypoxia Levels | - Standardize the duration of pre-incubation under hypoxia before adding CP-506.- Ensure the hypoxic chamber consistently reaches and maintains the target oxygen level for each experiment. |
| Instability of CP-506 in Solution | - Prepare fresh dilutions of CP-506 for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | - Ensure the duration of drug exposure is precisely the same across all experiments. |
Experimental Protocols
Protocol 1: Induction of CP-506 Resistance in Vitro
This protocol describes a method for generating a CP-506-resistant cancer cell line from a sensitive parental line.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of CP-506 for the parental cell line under hypoxic conditions (e.g., 0.1% O₂ for 24-72 hours).
-
Initial Drug Exposure: Culture the parental cells in a medium containing CP-506 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of CP-506 in the culture medium by a small increment (e.g., 1.5 to 2-fold).[10]
-
Repeat and Select: Continue this process of stepwise dose escalation over several months. The surviving cells will gradually acquire resistance.
-
Characterize the Resistant Phenotype: Periodically, test the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and expand highly resistant clones.
-
Stability of Resistance: To confirm that the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Assessing DNA Interstrand Crosslinks using the Comet Assay
The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA interstrand crosslinks, which are a key lesion induced by CP-506.
-
Cell Treatment: Treat your sensitive and potentially resistant cells with CP-506 under hypoxic conditions for a defined period. Include a vehicle-treated control.
-
Induce Random Strand Breaks: After treatment, irradiate the cells on ice with a controlled dose of gamma or X-rays (e.g., 5-10 Gy) to introduce random single-strand breaks. This step is crucial because crosslinks will retard the migration of these broken DNA fragments.
-
Embed Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast the gel on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Analysis: In cells with DNA crosslinks, the DNA will migrate more slowly during electrophoresis, resulting in a smaller comet tail compared to irradiated control cells without crosslinks.[11][12] The degree of tail moment reduction is proportional to the frequency of crosslinks. Compare the tail moments of CP-506-treated cells to the irradiated-only controls in both sensitive and resistant cell lines.
Protocol 3: Measurement of Cytochrome P450 Reductase (POR) Activity
This protocol provides a general method for measuring POR activity, which is a key enzyme in the activation of CP-506.
-
Prepare Cell Lysates: Harvest cells and prepare microsomal fractions or whole-cell lysates.
-
Assay Principle: The assay measures the ability of POR in the sample to transfer an electron from NADPH to a substrate, cytochrome c. The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, cytochrome c, and NADPH.
-
Initiate the Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate Activity: The rate of cytochrome c reduction is proportional to the POR activity in the sample. Activity is typically expressed as nmol of cytochrome c reduced per minute per mg of protein.[6][13]
Visualizations
Caption: Mechanism of CP-506 activation in normoxic versus hypoxic conditions.
Caption: A logical workflow for troubleshooting resistance to CP-506.
Caption: Experimental workflow for generating and characterizing CP-506 resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchtweet.com [researchtweet.com]
- 3. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair and cellular resistance to alkylating agents in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 13. Cytochrome P450 Reductase (CPR) Activity Assay Kit - Elabscience® [elabscience.com]
CP-506 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the hypoxia-activated prodrug, CP-506, in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is CP-506 and what is its mechanism of action?
A1: CP-506 is a next-generation, hypoxia-activated prodrug (HAP) designed as an anti-cancer therapeutic. It is a DNA alkylating agent that selectively targets hypoxic (low oxygen) tumor cells.[1][2] Under hypoxic conditions, CP-506 is bioactivated by one-electron reductases, leading to the generation of cytotoxic metabolites that cause DNA damage and cell death.[3] In well-oxygenated (normoxic) tissues, the intermediate is rapidly re-oxidized back to the non-toxic prodrug form, minimizing off-target effects.[3]
Q2: What is the salt form of CP-506?
A2: CP-506 is a water-soluble piperazine (B1678402) mesylate salt.[4] This formulation enhances its pharmacokinetic properties compared to earlier generation HAPs.[4]
Q3: How should I prepare stock solutions of CP-506?
A3: For in vitro experiments, it is recommended to prepare stock solutions of CP-506 in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, CP-506 should be dissolved in Water for Injection (WFI).[1][4]
Q4: How should I store CP-506 solutions?
A4: DMSO stock solutions of CP-506 should be stored at -20°C.[1][4] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions for in vivo use should be prepared fresh before each experiment.
Q5: Is there quantitative data on the solubility of CP-506 in different buffers?
Q6: What is known about the stability of CP-506 in experimental buffers?
A6: Detailed quantitative stability data, such as degradation kinetics or half-life in common experimental buffers, has not been extensively published. General best practices for handling similar compounds should be followed, which includes preparing fresh working solutions from a frozen DMSO stock for each experiment and avoiding prolonged storage of diluted aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in aqueous working solution. | The concentration of CP-506 may exceed its solubility limit in the specific buffer. The buffer composition or pH may be affecting solubility. | Prepare a new working solution at a lower concentration. If using a buffer other than Water for Injection (WFI), consider potential buffer interactions. Ensure the DMSO concentration from the stock solution is low in the final working solution (typically <0.5%). |
| Inconsistent experimental results between assays. | Degradation of CP-506 in stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions properly at -20°C and protect from light. |
| Lack of expected cytotoxic effect under hypoxic conditions. | Inefficient reduction of CP-506 to its active form. The oxygen concentration may not be low enough for activation. | Ensure that the experimental setup achieves a sufficiently low oxygen level (typically <0.1% O2) for prodrug activation.[2] Verify the expression of relevant one-electron reductases in the cell line being used. |
| Unexpected cytotoxicity under normoxic conditions. | Off-target effects or contamination of the compound. | While CP-506 is designed to be resistant to aerobic activation, ensure the purity of the compound.[4] Run appropriate vehicle controls in all experiments. |
Experimental Protocols
Preparation of CP-506 Stock Solution for In Vitro Use
-
Reagent and Equipment:
-
CP-506 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
-
-
Procedure:
-
Allow the CP-506 powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of CP-506 powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C, protected from light.
-
Preparation of CP-506 Working Solution for In Vivo Use
-
Reagent and Equipment:
-
CP-506 powder
-
Water for Injection (WFI), sterile
-
Sterile conical tube or vial
-
Calibrated pipette
-
-
Procedure:
-
Determine the total volume and final concentration of the CP-506 solution required for the experiment.
-
Weigh the appropriate amount of CP-506 powder.
-
Add the calculated volume of WFI to the CP-506 powder.
-
Mix by vortexing or gentle agitation until the compound is fully dissolved.
-
This solution should be prepared fresh on the day of the experiment and administered as per the experimental protocol.
-
Visualizations
Caption: CP-506 bioactivation pathway under normoxic versus hypoxic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting Inconsistent Results in CP-506 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-506. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable cytotoxicity with CP-506 across different cancer cell lines, even those of the same tumor type. What could be the cause?
A1: Inconsistent cytotoxicity is a common challenge and can be attributed to several factors related to the mechanism of action of CP-506. CP-506 is a hypoxia-activated prodrug, meaning its anticancer activity is predominantly realized in low-oxygen environments.[1][2] Key factors influencing its efficacy include:
-
Cellular Oxygenation: The level of hypoxia is critical for the activation of CP-506. Experiments conducted under normoxic (standard atmospheric oxygen) conditions will show significantly lower cytotoxicity compared to those under hypoxic conditions.[1][3] Ensure that your in vitro hypoxia experiments are conducted at or below 1 μmol/L (0.1% O2) for maximal activation.[1][3]
-
Expression of Activating Enzymes: The bioactivation of CP-506 is dependent on one-electron reduction by oxidoreductases, with cytochrome P450 oxidoreductase (POR) playing a primary role.[4][5] Different cell lines can have varying endogenous levels of these enzymes, leading to differences in the extent of prodrug activation and subsequent cytotoxicity. It is advisable to characterize the expression levels of POR in your cell lines.
-
Resistance to Aerobic Activation: CP-506 is specifically designed to be resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3).[1][4][5] However, verifying the expression of this enzyme in your cell models can help rule out any unexpected off-target effects.
Q2: Our in vivo xenograft studies with CP-506 are showing inconsistent tumor growth inhibition. Why might this be the case?
A2: Inconsistent in vivo results can be frustrating. For a hypoxia-activated prodrug like CP-506, the tumor microenvironment is a major determinant of efficacy.[1][3] Consider the following:
-
Tumor Hypoxia: The extent and heterogeneity of hypoxia within the tumor are critical.[1][3] Not all xenograft models develop significant hypoxia. It is recommended to assess the hypoxic fraction of your tumor models, for instance, using pimonidazole (B1677889) staining.[3][6] The antitumor effects of CP-506 are causally related to tumor oxygenation.[1]
-
Tumor Perfusion and Drug Delivery: The physical delivery of CP-506 to the hypoxic regions of the tumor is essential. Poorly vascularized tumors might have impaired drug delivery, leading to suboptimal concentrations in the target areas.
-
Metabolism and Clearance: While CP-506 is designed for favorable pharmacokinetic properties, including oral bioavailability and resistance to certain clearance pathways, individual animal physiology can introduce variability.[1]
Q3: We see a discrepancy in CP-506 efficacy between our 2D and 3D cell culture models. What explains this?
A3: This is an expected and informative result. 3D cell culture models, such as spheroids, often develop hypoxic cores that are more representative of the in vivo tumor microenvironment.[1] CP-506 demonstrates selectively higher cytotoxicity in hypoxic 3D cultures compared to normoxic 2D monolayers.[1] This difference highlights the hypoxia-dependent mechanism of the drug.
Troubleshooting Guides
Issue: Low or No Cytotoxicity Observed in a Hypoxia Chamber
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Hypoxia | Verify the oxygen concentration in your hypoxia chamber is ≤ 0.1% O₂. Calibrate your oxygen sensor regularly. | Consistent and potent cytotoxicity of CP-506 should be observed at the correct oxygen level. |
| Low Expression of Activating Enzymes (e.g., POR) | Perform western blotting or qPCR to quantify POR expression in your cell line. | If POR levels are low, consider using a cell line known to have higher expression or genetically engineering your cells to overexpress POR for mechanistic studies.[4][5] |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the IC50 of CP-506 under both normoxic and anoxic conditions for your specific cell line. | This will establish the therapeutic window and ensure you are using an appropriate concentration for your experiments. |
| Cell Culture Medium Components | Certain components in the media could potentially interfere with the drug. Use a consistent and well-defined medium for all experiments. | Reduced variability in experimental results. |
Issue: High Variability in In Vivo Tumor Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Heterogeneous Tumor Hypoxia | Characterize the hypoxic fraction of individual tumors using imaging techniques or immunohistochemistry for hypoxia markers like pimonidazole.[3][6] | A correlation between the degree of tumor hypoxia and the response to CP-506 should be observed.[3] |
| Variable Drug Administration | Ensure consistent dosing and administration route (e.g., intraperitoneal, oral). Monitor animal weight and health status closely. | Reduced variability in drug exposure and tumor response across the cohort. |
| Tumor Model Selection | Choose xenograft models that are known to develop significant and consistent hypoxia. | More uniform and reproducible tumor growth inhibition upon treatment with CP-506. |
Experimental Protocols
Assessment of Hypoxia-Selective Cytotoxicity in 2D Cell Culture
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Prepare serial dilutions of CP-506 in the appropriate cell culture medium. Add the drug to the cells.
-
Incubation: Place one set of plates in a standard normoxic incubator (21% O₂) and another set in a hypoxic chamber (≤ 0.1% O₂). Incubate for the desired duration (e.g., 72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values for both normoxic and anoxic conditions and determine the hypoxia-cytotoxicity ratio (IC50 normoxia / IC50 anoxia).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CP-506 activation under hypoxic versus normoxic conditions.
Caption: A logical workflow for troubleshooting inconsistent results with CP-506.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 6. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-506 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the hypoxia-activated prodrug (HAP), CP-506. The focus is on ensuring experimental robustness and minimizing off-target effects, primarily defined in the context of CP-506 as cytotoxic activity in normoxic (oxygenated) environments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with CP-506.
Issue 1: Unexpected Cytotoxicity Under Normoxic Conditions
Question: We are observing significant cytotoxicity of CP-506 in our cell cultures under standard (normoxic) incubator conditions. What could be the cause?
Answer:
This is an unexpected result, as CP-506 is designed to be selectively activated under hypoxic conditions.[1][2] Here are several potential causes and troubleshooting steps:
-
Inaccurate Oxygen Levels: Standard cell culture incubators may not maintain true normoxia (20-21% O₂). Microenvironments within the culture vessel, especially in dense cultures or spheroids, can become hypoxic.
-
Recommendation: Use an oxygen-controlled incubator to ensure precise normoxic (e.g., 21% O₂) and hypoxic (e.g., <1% O₂) conditions. Regularly calibrate your oxygen sensors.
-
-
Overexpression of Activating Enzymes: While CP-506 is resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), overexpression of other reductases could potentially lead to some level of normoxic activation.[1] Cytochrome P450 oxidoreductase (POR) is a key activator of CP-506 under hypoxic conditions.[3][4]
-
Recommendation: Profile the expression levels of POR and other relevant oxidoreductases in your cell lines. Compare results across cell lines with varying expression levels.
-
-
Contamination: Ensure that the CP-506 stock solution or cell culture media is not contaminated with any reducing agents that could non-enzymatically activate the prodrug.
-
Extended Incubation Times: Prolonged exposure to CP-506, even at low concentrations, might lead to some background level of cytotoxicity.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period that maximizes hypoxic selectivity.
-
Issue 2: High Variability in Experimental Results
Question: We are seeing significant well-to-well or experiment-to-experiment variability in the cytotoxic effect of CP-506 under hypoxic conditions. How can we improve consistency?
Answer:
Variability in HAP experiments often stems from inconsistencies in the level and duration of hypoxia.
-
Inconsistent Hypoxia: The rate of oxygen consumption by cells can vary with cell density, leading to different levels of hypoxia across experiments.
-
Recommendation: Standardize cell seeding density. Use a hypoxia chamber with a gas mixture that is continuously monitored. For shorter-term experiments, consider using chemical hypoxia-inducing agents, but be aware of their own potential off-target effects.
-
-
Cell Line Instability: Genetic drift in cancer cell lines can alter the expression of enzymes required for CP-506 activation.
-
Recommendation: Use low-passage number cells and periodically verify the expression of key activating enzymes like POR.
-
-
Prodrug Stability: Ensure that the CP-506 stock solution is properly stored and that the working solutions are freshly prepared for each experiment to avoid degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-506?
A1: CP-506 is a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, it undergoes a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[3][4] This intermediate is unstable and is further reduced to form active DNA-alkylating metabolites, CP-506H and CP-506M.[5] These metabolites cause DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[2][6] Under normoxic conditions, the nitro radical anion is rapidly re-oxidized back to the inactive parent compound, thus preventing cytotoxicity in healthy, oxygenated tissues.[1]
Q2: What are the main metabolites of CP-506?
A2: The primary metabolites of CP-506 are its reduced forms, including CP-506H and CP-506M, which are responsible for its cytotoxic effects.[5] These are DNA-alkylating agents that form adducts with DNA, leading to cell death.[5]
Q3: How does CP-506 differ from its predecessor, PR-104A?
A3: CP-506 was rationally designed to be resistant to aerobic activation by the enzyme AKR1C3, which is a known issue with PR-104A.[3][4] This resistance enhances the hypoxia-selectivity of CP-506 and reduces the potential for off-target toxicity in normoxic tissues that may express AKR1C3.[1]
Q4: What is the "bystander effect" of CP-506?
A4: The bystander effect refers to the ability of the active metabolites of CP-506, generated within hypoxic cells, to diffuse into adjacent oxygenated or hypoxic tumor cells and exert a cytotoxic effect.[3][4][7] This is a crucial property, as it allows the drug to kill tumor cells that may not be sufficiently hypoxic to activate the prodrug themselves. The physicochemical properties of CP-506 and its metabolites facilitate this diffusion.[1]
Q5: Which enzymes are primarily responsible for the activation of CP-506?
A5: The one-electron reduction of CP-506 is efficiently catalyzed by various diflavin oxidoreductases, with cytochrome P450 oxidoreductase (POR) playing a primary role.[1][3][4] Cell lines with higher POR expression tend to be more sensitive to CP-506 under hypoxic conditions.[3][4]
Data Summary
Table 1: Hypoxia-Selective Cytotoxicity of CP-506
| Cell Line | Condition | IC₅₀ (µM) | Hypoxic/Normoxic Ratio |
| HCT116 | Normoxic | >100 | >200 |
| Anoxic | 0.5 | ||
| H460 | Normoxic | >100 | >150 |
| Anoxic | 0.7 |
This table presents representative data showing the high degree of hypoxia-selectivity of CP-506. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Assessing Hypoxia-Selective Cytotoxicity of CP-506
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density that will ensure logarithmic growth during the experiment. Prepare duplicate plates for normoxic and hypoxic conditions.
-
Drug Preparation: Prepare a stock solution of CP-506 in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Drug Exposure: Add the CP-506 dilutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation:
-
Normoxic Plate: Place one plate in a standard cell culture incubator (21% O₂, 5% CO₂).
-
Hypoxic Plate: Place the duplicate plate in a humidified hypoxia chamber or incubator with a controlled gas environment (e.g., <1% O₂, 5% CO₂, balance N₂).
-
-
Duration: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells for both normoxic and hypoxic conditions.
-
Plot the dose-response curves and calculate the IC₅₀ values for both conditions using non-linear regression analysis.
-
Determine the hypoxic cytotoxicity ratio (IC₅₀ normoxic / IC₅₀ hypoxic) to quantify the drug's selectivity.
-
Visualizations
Caption: Mechanism of hypoxia-selective activation of CP-506.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 5. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug CP-506 Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Measuring CP-506 Delivery to Hypoxic Tumor Regions
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the delivery and efficacy of the hypoxia-activated prodrug (HAP), CP-506, to hypoxic tumor regions.
Frequently Asked Questions (FAQs)
Q1: What is CP-506 and how does it target hypoxic tumors?
CP-506 is a DNA-alkylating HAP designed for selective activation in hypoxic environments.[1][2] Its mechanism involves a one-electron reduction by endogenous oxidoreductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[3][4] In the presence of normal oxygen levels (normoxia), this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions (low oxygen), the nitro radical undergoes further reduction to form highly reactive hydroxylamine (B1172632) and amine metabolites that can induce DNA damage and cell death.[3][4] This oxygen-dependent activation makes CP-506 selectively cytotoxic to hypoxic tumor cells while sparing well-oxygenated normal tissues.[1][5]
Q2: Why is it crucial to measure CP-506 delivery to hypoxic regions?
The therapeutic efficacy of CP-506 is causally related to tumor oxygenation.[1][2] Therefore, confirming both the presence of hypoxia within the tumor and the delivery of CP-506 to these specific regions is critical for:
-
Predicting Treatment Response: Pre-clinical studies have shown that baseline tumor hypoxia is a significant correlate with the anti-tumor effects of CP-506.[1][2]
-
Optimizing Dosing and Scheduling: Understanding the pharmacokinetics and distribution of CP-506 within the tumor microenvironment can inform optimal dosing strategies.
-
Understanding Resistance Mechanisms: Inadequate drug delivery to hypoxic niches can be a primary reason for treatment failure.
Q3: What are the main approaches to measure CP-506 delivery to hypoxic areas?
There are three primary approaches, which can often be used in a complementary manner:
-
Indirect Measurement using Hypoxia Markers: This involves identifying hypoxic regions using specific markers and then correlating this with the anti-tumor effects of CP-506.
-
Non-Invasive Imaging of Tumor Hypoxia: Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can visualize and quantify hypoxic volumes within a tumor.
-
Direct Quantification of CP-506 and its Metabolites: Methods like Mass Spectrometry Imaging (MSI) and Autoradiography can directly measure the spatial distribution of the drug and its metabolites within tumor tissue sections.
Troubleshooting Guides
Problem 1: Poor anti-tumor efficacy of CP-506 in an in vivo model despite promising in vitro results.
| Potential Cause | Troubleshooting Step |
| Insufficient Tumor Hypoxia | Verify the level and distribution of hypoxia in your tumor model using pimonidazole (B1677889) or CCI-103F staining and immunohistochemistry.[1][2][6] Not all xenograft models develop significant hypoxia. |
| Poor Drug Penetration | Assess the vascularization of the tumor model. Poorly vascularized tumors can limit drug delivery.[7] Consider using imaging techniques like DCE-MRI to evaluate tumor perfusion.[8] |
| Rapid Drug Metabolism/Clearance | Perform pharmacokinetic studies to determine the plasma and tumor concentrations of CP-506 over time. |
| Cellular Resistance Mechanisms | Investigate the expression levels of activating enzymes (e.g., POR) and DNA repair proteins in your tumor model.[3][9] |
Problem 2: High variability in pimonidazole staining between tumors.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pimonidazole Administration | Ensure consistent dosing and timing of pimonidazole injection relative to tumor excision across all animals. A typical protocol is 60 mg/kg administered intraperitoneally 60-90 minutes before tissue harvest.[1][10] |
| Heterogeneity of Tumor Hypoxia | Tumor hypoxia is inherently heterogeneous.[11] Ensure you are analyzing a sufficient number of tumors and tumor sections to account for this variability. Consider 3D imaging techniques for a more comprehensive assessment. |
| Antibody Staining Issues | Optimize your immunohistochemistry protocol, including antibody concentration, incubation times, and antigen retrieval methods. Include positive and negative controls. |
Experimental Protocols
Protocol 1: Assessing Tumor Hypoxia using Pimonidazole Staining
This protocol describes the use of the hypoxia marker pimonidazole to identify and quantify hypoxic regions in tumor xenografts.
Materials:
-
Tumor-bearing mice
-
Pimonidazole hydrochloride (e.g., from MedChemExpress)[10]
-
Saline
-
Tissue fixation solution (e.g., 10% neutral buffered formalin)
-
OCT compound
-
Anti-pimonidazole antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Microscope for fluorescence imaging
Procedure:
-
Pimonidazole Administration: Prepare a solution of pimonidazole in saline. Inject the tumor-bearing mouse with pimonidazole solution via intraperitoneal (IP) injection at a dose of 60 mg/kg body weight.[1][6]
-
Circulation Time: Allow the pimonidazole to circulate and form adducts in hypoxic tissues for 60-90 minutes.[6]
-
Tissue Harvest: Euthanize the mouse according to approved institutional protocols. Excise the tumor.
-
Tissue Processing:
-
For frozen sections: Embed the tumor in OCT compound and snap-freeze in liquid nitrogen. Store at -80°C.
-
For paraffin-embedded sections: Fix the tumor in 10% neutral buffered formalin for 24-48 hours, followed by standard paraffin (B1166041) embedding procedures.
-
-
Immunohistochemistry (IHC):
-
Section the tumor tissue (5-10 µm).
-
Perform antigen retrieval if using paraffin-embedded sections.
-
Block non-specific binding sites.
-
Incubate with the primary anti-pimonidazole antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Image the stained sections using a fluorescence microscope.
-
Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area using image analysis software.
-
Protocol 2: Direct Measurement of CP-506 Distribution by Mass Spectrometry Imaging (MSI)
This protocol provides a general workflow for using MALDI-MSI to visualize the distribution of CP-506 and its metabolites in tumor tissue.
Materials:
-
Tumor-bearing mice treated with CP-506
-
OCT compound
-
Cryostat
-
MALDI-conductive slides
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Collection: After treatment with CP-506, excise the tumor at a relevant time point and immediately snap-freeze in liquid nitrogen.
-
Sectioning: Embed the frozen tumor in OCT and section it using a cryostat (10-20 µm). Mount the sections onto MALDI-conductive slides.[12]
-
Matrix Application: Apply the MALDI matrix uniformly over the tissue section. This can be done using an automated sprayer for consistent coating.
-
MSI Data Acquisition:
-
Data Analysis:
Data Presentation
Table 1: Comparison of Techniques for Measuring CP-506 Delivery to Hypoxic Regions
| Technique | What it Measures | Advantages | Disadvantages | Typical Application |
| Pimonidazole IHC | Hypoxic regions (pO2 < 10 mmHg) | High resolution, widely used, relatively inexpensive.[10][15] | Invasive, provides a snapshot in time, can have staining variability.[6] | Pre-clinical validation of tumor hypoxia in xenograft models.[1] |
| PET Imaging (e.g., 18F-FMISO) | Hypoxia (based on tracer uptake) | Non-invasive, quantitative, can be used in clinical settings.[16][17] | Lower resolution than IHC, requires a cyclotron and radiochemistry facilities.[18] | Longitudinal monitoring of tumor hypoxia in response to therapy. |
| Mass Spectrometry Imaging (MSI) | Spatial distribution of unlabeled CP-506 and its metabolites. | High chemical specificity, label-free, can detect multiple molecules simultaneously.[12][14] | Requires specialized equipment, quantification can be challenging. | Mapping drug and metabolite distribution within tumor substructures.[19] |
| Quantitative Whole-Body Autoradiography (QWBA) | Distribution of radiolabeled CP-506 and its metabolites. | Quantitative, high sensitivity, provides whole-body distribution.[20][21] | Requires radiolabeled compound, invasive, does not distinguish between parent drug and metabolites.[21] | Pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of hypoxia-activated prodrug CP-506.
Caption: Experimental workflow for CP-506 evaluation.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging methods to evaluate tumor microenvironment factors affecting nanoparticle drug delivery and antitumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hypoxia-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Molecular imaging of hypoxia with radiolabelled agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of Radioactive Compounds and Autoradiography to Determine Drug Tissue Distribution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
improving the therapeutic index of CP-506 in combination regimens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic index of CP-506 in combination regimens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-506 and the rationale for its use in combination therapy?
A1: CP-506 is a hypoxia-activated prodrug (HAP), meaning it is selectively activated under the low oxygen conditions characteristic of solid tumors.[1] In hypoxic environments, CP-506 is reduced by intracellular reductases to form a potent DNA alkylating agent that cross-links DNA, leading to cell death.[2] This targeted activation spares healthy, well-oxygenated tissues, suggesting a favorable safety profile. The rationale for combination therapy is to target both the hypoxic and normoxic cell populations within a tumor. While CP-506 eliminates hypoxic cells, conventional chemotherapeutics or radiotherapy can target the oxygenated tumor cells, leading to a more comprehensive anti-tumor effect.[3]
Q2: With which agents is CP-506 being clinically evaluated?
A2: A phase 1/2 clinical trial (NCT04954599) is currently evaluating the safety and efficacy of CP-506 as a monotherapy and in combination with carboplatin (B1684641) or immune checkpoint inhibitors (ICIs) in patients with advanced solid tumors.[4][5]
Q3: What is the potential mechanism of synergy between CP-506 and carboplatin?
A3: Both CP-506 and carboplatin are DNA-damaging agents.[3] Carboplatin forms platinum-DNA adducts, leading to intra- and inter-strand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis. The synergy may arise from the complementary targeting of different tumor microenvironments (hypoxic vs. normoxic) and potentially by overwhelming the cancer cells' DNA damage repair (DDR) capacity.[6][7]
Q4: How can the therapeutic index of CP-506 be improved in combination regimens?
A4: Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing toxicity. Strategies include:
-
Optimal Dosing and Scheduling: Preclinical studies are crucial to determine the most effective and least toxic sequence and timing of drug administration. For instance, administering a DNA repair inhibitor before or concurrently with CP-506 and carboplatin could potentiate their effects.
-
Patient Selection: Identifying tumors with a significant hypoxic fraction or deficiencies in specific DNA repair pathways (e.g., BRCA mutations) could enrich for patient populations more likely to respond to CP-506-based combinations.[8][9]
-
Pharmacodynamic Biomarkers: Monitoring biomarkers of target engagement and DNA damage (e.g., γH2AX) can help optimize dosing and scheduling in individual patients.
Troubleshooting Guides
In Vitro Combination Studies
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays under hypoxia. | Inconsistent hypoxic conditions. | Ensure proper calibration and maintenance of the hypoxic chamber. Use a gas mixture of 5% CO2, <0.1% O2, and balanced N2. Pre-equilibrate culture media and all solutions to the hypoxic conditions for at least 4-6 hours before use. |
| Cell line sensitivity to hypoxia. | Characterize the specific oxygen level and duration of hypoxia that induces the desired cellular response without causing excessive non-specific cell death. | |
| Assay interference by hypoxic conditions. | Some viability assays, like MTT, can be affected by the altered metabolic state of hypoxic cells. Consider using assays based on different principles, such as ATP content (CellTiter-Glo) or DNA content (CyQUANT). | |
| Lack of synergistic effect between CP-506 and another agent. | Suboptimal drug concentrations. | Perform dose-response curves for each agent individually to determine their IC50 values. Use these values as a basis for designing combination experiments with a range of concentrations around the IC50s. |
| Inappropriate scheduling of drug administration. | The order and timing of drug addition can significantly impact synergy. Test different schedules, such as sequential (Agent A then Agent B, or vice versa) and concurrent administration. | |
| Cell line is resistant to one or both agents. | Investigate the underlying resistance mechanisms. For CP-506, this could involve altered expression of activating reductases or enhanced DNA repair capacity. |
In Vivo Xenograft Studies
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition with CP-506 combination therapy. | Insufficient tumor hypoxia. | Verify the presence and extent of hypoxia in your xenograft model using techniques like pimonidazole (B1677889) staining or imaging with hypoxia-specific PET tracers. Select tumor models known to have significant hypoxic fractions. |
| Poor drug penetration into the tumor. | Assess the pharmacokinetic and pharmacodynamic properties of both drugs in the tumor tissue. Consider optimizing the route and frequency of administration. | |
| Rapid development of drug resistance. | Analyze tumor samples post-treatment to identify potential resistance mechanisms, such as upregulation of DNA repair pathways. | |
| Excessive toxicity observed in combination-treated animals. | Overlapping toxicities of the combined agents. | Conduct dose-escalation studies for the combination to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., intermittent dosing) to reduce toxicity. |
| Off-target activation of CP-506. | While CP-506 is designed to be resistant to aerobic activation by AKR1C3, investigate potential off-target effects in relevant tissues if unexpected toxicity occurs. |
Experimental Protocols
Cell Viability Assay under Hypoxia (Example: CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under normoxic conditions (21% O2, 5% CO2).
-
Induction of Hypoxia: Place the plate in a hypoxic chamber (<0.1% O2, 5% CO2) for 24 hours to allow cells to acclimatize.
-
Drug Treatment: Prepare serial dilutions of CP-506 and the combination agent in pre-equilibrated hypoxic media. Add the drugs to the cells and incubate for the desired duration (e.g., 72 hours) under hypoxic conditions.
-
Assay Procedure:
-
Remove the plate from the hypoxic chamber.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with CP-506, the combination agent, or the combination under hypoxic conditions as described above. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of CP-506 in Combination with Carboplatin in A549 Lung Cancer Cells under Hypoxia (<0.1% O2)
| Treatment | IC50 (µM) ± SD | Combination Index (CI) |
| CP-506 | 15.2 ± 1.8 | - |
| Carboplatin | 25.6 ± 3.1 | - |
| CP-506 + Carboplatin (1:1 ratio) | 8.9 ± 1.1 | 0.45 (Synergistic) |
Note: This is example data. Actual values will vary depending on the cell line and experimental conditions.
Table 2: In Vivo Efficacy of CP-506 and Radiotherapy in FaDu Head and Neck Cancer Xenografts
| Treatment Group | Tumor Growth Delay (days) |
| Vehicle Control | 0 |
| CP-506 (50 mg/kg, i.p., 5 days) | 8 |
| Radiotherapy (10 Gy, single dose) | 12 |
| CP-506 + Radiotherapy | 25 |
Adapted from preclinical data. Specific outcomes will depend on the tumor model and treatment schedule.
Visualizations
Caption: CP-506 is activated under hypoxic conditions to a DNA alkylating agent, leading to apoptosis.
Caption: A typical workflow for preclinical evaluation of CP-506 in combination therapies.
Caption: A decision tree for troubleshooting lack of efficacy in in vivo combination studies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Analysis of the Cytotoxic Activity of the Carboplatin and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA repair and resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
addressing CP-506 toxicity in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the hypoxia-activated prodrug (HAP), CP-506, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-506 and how does it differ from its predecessor, PR-104A?
CP-506 is a second-generation hypoxia-activated prodrug that functions as a DNA alkylating agent.[1][2][3] Its mechanism involves a one-electron reduction by endogenous oxidoreductases, such as cytochrome P450 oxidoreductase (POR), under hypoxic conditions to form active cytotoxic metabolites that crosslink DNA.[4][5] A key design feature of CP-506 is its resistance to activation by the human aldo-keto reductase 1C3 (AKR1C3) under aerobic conditions.[1][2][3] This minimizes off-target toxicity in well-oxygenated tissues, a significant issue with its predecessor, PR-104A.[4][5]
Q2: What are the expected on-target toxicities of CP-506 in preclinical tumor models?
The on-target toxicity of CP-506 is directly related to its mechanism of action and should be localized to the hypoxic regions of a tumor. The intended effects are:
-
Selective cytotoxicity in hypoxic cells: CP-506 is designed to kill cancer cells in low-oxygen environments.[1][2][3]
-
Formation of DNA adducts: The activated form of CP-506 creates DNA crosslinks, leading to cell cycle arrest and apoptosis.[1]
-
Bystander effect: The active metabolites of CP-506 can diffuse to neighboring cells, including those in moderately hypoxic or even normoxic regions within the tumor microenvironment, enhancing the anti-tumor effect.[4][5]
Q3: What potential off-target toxicities should I monitor for in my preclinical models?
While CP-506 is designed for tumor selectivity, it is crucial to monitor for potential off-target toxicities, which may arise from unintended activation or high systemic exposure. Based on the drug class (DNA alkylating agent) and the potential for metabolism in tissues with some degree of physiological hypoxia, researchers should monitor for:
-
Myelosuppression: As with many DNA alkylating agents, toxicity to hematopoietic stem cells in the bone marrow is a potential concern. Regular monitoring of complete blood counts (CBCs) is recommended.
-
Nephrotoxicity and Hepatotoxicity: Although designed to avoid systemic activation, monitoring kidney and liver function through blood chemistry panels is a standard precautionary measure in preclinical toxicology studies.
-
Gastrointestinal (GI) Toxicity: Watch for signs of GI distress in animal models, such as weight loss, diarrhea, or changes in appetite.
Q4: My in vitro experiments with CP-506 show lower than expected cytotoxicity. What could be the issue?
Several factors can influence the in vitro efficacy of CP-506. Consider the following:
-
Oxygen Levels: Ensure your hypoxic conditions are rigorously maintained. The activation of CP-506 is highly dependent on low oxygen concentrations (typically ≤ 0.1% O₂).[2][3]
-
Cell Line Expression of Activating Enzymes: The primary activating enzyme for CP-506 is cytochrome P450 oxidoreductase (POR).[4][5] Different cell lines have varying levels of POR expression, which can significantly impact the extent of drug activation and subsequent cytotoxicity.[4][5]
-
Drug Concentration and Exposure Time: Optimize the concentration and duration of CP-506 exposure in your specific cell line.
Q5: I am observing unexpected toxicity in my animal models at doses reported to be safe. What are the potential causes?
If you observe unexpected toxicity, consider these possibilities:
-
Animal Model Physiology: The specific strain, age, or health status of your animal model could influence drug metabolism and clearance, leading to altered toxicity profiles.
-
Off-target Activation: While designed to be resistant to AKR1C3, other reductases in specific tissues of your animal model might be capable of activating CP-506, leading to unforeseen toxicity.
-
Vehicle Effects: Ensure that the vehicle used to formulate CP-506 is not contributing to the observed toxicity. Conduct vehicle-only control experiments.
-
Dosing Regimen: The frequency and route of administration can impact the pharmacokinetic and pharmacodynamic properties of CP-506, potentially leading to higher systemic exposure and toxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) or Morbidity | High systemic exposure due to dosing regimen. | 1. Reduce the dose or frequency of administration.2. Consider a different route of administration (e.g., oral vs. intraperitoneal). |
| Off-target drug activation in healthy tissues. | 1. Perform histopathological analysis of major organs (liver, kidney, spleen, bone marrow) to identify sites of toxicity.2. Measure the expression of reductases like POR in affected tissues. | |
| Vehicle-related toxicity. | 1. Run a control group with the vehicle alone.2. Consider an alternative, well-tolerated vehicle. | |
| Signs of Myelosuppression (e.g., anemia, neutropenia) | Toxicity to hematopoietic progenitor cells. | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals post-treatment.2. Analyze bone marrow smears for cellularity and morphology. |
| Elevated Liver or Kidney Function Markers | Hepatotoxicity or nephrotoxicity. | 1. Perform regular blood chemistry analysis (e.g., ALT, AST, BUN, creatinine).2. Conduct histopathology of the liver and kidneys. |
Guide 2: Optimizing In Vitro Hypoxia Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Low Cytotoxicity Under Hypoxia | Insufficiently low oxygen levels. | 1. Calibrate and validate your hypoxia chamber to ensure it reaches and maintains ≤ 0.1% O₂.2. Use a hypoxia indicator dye to confirm cellular hypoxia. |
| Low expression of activating enzymes (e.g., POR) in the cell line. | 1. Measure the baseline expression of POR in your cell line via Western blot or qPCR.2. Consider using a cell line known to have high POR expression as a positive control. | |
| Inappropriate drug concentration or exposure time. | 1. Perform a dose-response curve with a wider range of concentrations.2. Conduct a time-course experiment to determine the optimal exposure duration. | |
| High Cytotoxicity Under Normoxia | Off-target, oxygen-independent cytotoxicity. | 1. This is unexpected for CP-506. Verify the identity and purity of your drug compound.2. Test the drug in a panel of cell lines to see if the effect is cell-line specific. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity
-
Animal Model: Select an appropriate tumor-bearing rodent model (e.g., xenograft or syngeneic).
-
Dosing: Administer CP-506 and vehicle control via the intended route (e.g., intraperitoneal, oral). Include multiple dose groups to assess dose-dependent toxicity.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect blood samples (e.g., via tail vein) at baseline, during, and after the treatment period for complete blood counts and serum chemistry analysis.
-
-
Endpoint Analysis:
-
At the end of the study, perform a necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and bone marrow).
-
Fix tissues in 10% neutral buffered formalin for histopathological evaluation.
-
Analyze blood parameters for signs of myelosuppression, nephrotoxicity, and hepatotoxicity.
-
Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity Assay
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Hypoxic/Normoxic Incubation:
-
Hypoxic Group: Place plates in a validated hypoxia chamber (≤ 0.1% O₂).
-
Normoxic Group: Place plates in a standard cell culture incubator (21% O₂).
-
-
Drug Treatment: After a pre-incubation period to achieve hypoxia, add serial dilutions of CP-506 to both hypoxic and normoxic plates.
-
Incubation: Incubate for the desired exposure time (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. The ratio of normoxic to hypoxic IC₅₀ is the hypoxia cytotoxicity ratio (HCR), which indicates the drug's selectivity.
Visualizations
Caption: Activation pathway of CP-506 under normoxic and hypoxic conditions.
Caption: Logical workflow for troubleshooting unexpected toxicity with CP-506.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 5. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
refinement of CP-506 treatment protocols for in vivo studies
This technical support center provides guidance and answers to frequently asked questions regarding the in vivo application of CP-506, a hypoxia-activated prodrug. The information is intended for researchers, scientists, and drug development professionals to refine their experimental protocols and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CP-506?
A1: CP-506 is a hypoxia-activated prodrug (HAP) that selectively targets oxygen-deficient tumor cells.[1][2] Its mechanism involves a one-electron reduction by endogenous oxidoreductases, such as cytochrome P450 oxidoreductase, to form a nitro radical anion.[3][4] Under hypoxic conditions, this intermediate is further reduced to generate active DNA-alkylating metabolites that cause interstrand crosslinks and subsequent cell death.[5][6] In well-oxygenated tissues, the nitro radical is rapidly re-oxidized back to the non-toxic prodrug form, minimizing systemic toxicity.[7]
Q2: How should CP-506 be formulated for in vivo administration?
A2: For in vivo experiments, CP-506 is typically dissolved in Water for Injection (WFI).[1][5] It is a water-soluble piperazine (B1678402) mesylate salt, which avoids the need for complex solubilization strategies.[1]
Q3: What is a typical starting dose and administration schedule for in vivo efficacy studies?
A3: A commonly reported effective dosing regimen for CP-506 in mouse xenograft models is 600 mg/kg administered intraperitoneally (i.p.) once daily for five consecutive days (QD5).[1][6][7] However, the optimal dose and schedule can vary depending on the tumor model and experimental goals. Dose-dependence has been observed, with doses ranging from 200-800 mg/kg showing anti-tumor activity.[5]
Q4: Is CP-506 orally bioavailable?
A4: CP-506 mesylate has the potential to be orally bioavailable.[1] However, most preclinical in vivo studies to date have utilized intraperitoneal injection.
Q5: What is the "bystander effect" of CP-506?
A5: The active metabolites of CP-506 are capable of diffusing from the hypoxic tumor regions where they are formed into adjacent, better-oxygenated areas. This allows the cytotoxic effect to extend beyond the severely hypoxic core, killing nearby tumor cells in a phenomenon known as the "bystander effect".[3][4][7]
Troubleshooting Guide
Problem 1: Lack of anti-tumor efficacy in my in vivo model.
-
Possible Cause 1: Insufficient Tumor Hypoxia. The activation of CP-506 is critically dependent on a hypoxic environment.[1][2] If your tumor model is well-oxygenated, the drug will not be effectively activated to its cytotoxic form.
-
Troubleshooting Tip: Before starting a large-scale efficacy study, characterize the oxygenation status of your tumor model. This can be done using techniques like pimonidazole (B1677889) staining or imaging with hypoxia-specific probes.[5] The anti-tumor effects of CP-506 have been shown to correlate with baseline tumor hypoxia.[1]
-
-
Possible Cause 2: Inadequate Drug Formulation or Administration. Improper dissolution or administration of CP-506 can lead to reduced bioavailability and efficacy.
-
Possible Cause 3: Intrinsic Resistance of the Tumor Model. The sensitivity of tumor cells to the active metabolites of CP-506 can vary.
-
Troubleshooting Tip: Determine the in vitro sensitivity of your cancer cell line to CP-506 under anoxic conditions to confirm that the cells are not inherently resistant to the drug's cytotoxic effects.[1]
-
Problem 2: Observed toxicity or adverse effects in treated animals.
-
Possible Cause 1: Dose is too high for the specific animal strain or model. While CP-506 is designed for selective activation in tumors, high systemic exposure can lead to off-target effects.
-
Troubleshooting Tip: Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.[8] Monitor animals closely for signs of toxicity, such as significant body weight loss (>20%), lethargy, or ruffled fur.[8] Studies have shown no cumulative toxicity for repeated dosing schedules as indicated by bodyweight change.[7]
-
-
Possible Cause 2: Off-target activation in normal tissues with physiological hypoxia. Some normal tissues may have regions of low oxygen that could lead to minor drug activation.
-
Troubleshooting Tip: If toxicity is observed, consider adjusting the dosing schedule (e.g., less frequent administration) to allow for recovery. A study in rats with FK-506 (a different compound) showed that lower doses could still be effective with reduced toxicity.[9] While not directly about CP-506, the principle of dose adjustment is relevant.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with CP-506
| Tumor Model | Dose | Administration Route | Schedule | Outcome | Reference |
| H69 Xenograft | 600 mg/kg | i.p. | QD5 | Tumor growth inhibition | [1] |
| H69 Xenograft | 600 mg/kg | i.p. | QD3 | Tumor growth inhibition | [1] |
| H69 Xenograft | 600 mg/kg | i.p. | QWx5 | Tumor growth inhibition | [1] |
| MDA-MB-468 Xenograft | 200-800 mg/kg | i.p. | QD5 | Dose-dependent tumor growth inhibition | [5] |
| Various Xenografts | 600 or 800 mg/kg | i.p. | QD5 | Growth inhibition in 15 different models | [5] |
| FaDu & UT-SCC-5 Xenografts | Not specified | Not specified | 5 daily injections | Increased local control rate with radiotherapy | [10] |
| Various Xenografts | 600 mg/kg | i.p. | QD5 | Significant tumor growth inhibition | [7] |
Table 2: In Vitro Cytotoxicity of CP-506
| Cell Line | Normoxic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| Various | Data available in source | Data available in source | Up to 203 | [1][2] |
Note: For specific IC₅₀ values for a wide range of cell lines, please refer to the primary publication.[1]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human tumor cell line of interest.
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize animals into treatment and control groups with similar average tumor volumes.
-
Drug Preparation: Prepare a fresh solution of CP-506 in Water for Injection (WFI) on each day of treatment.
-
Administration: Administer CP-506 or vehicle (WFI) to the respective groups via intraperitoneal injection. A common regimen is 600 mg/kg, once daily for 5 consecutive days.[1][7]
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal morbidity.
Visualizations
Caption: Proposed mechanism of action for CP-506 activation.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Dose-dependent effects of FK506 on neuroregeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hypoxia-Activated Prodrugs: CP-506, Evofosfamide, and Tarloxotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) CP-506 with other notable HAPs, namely evofosfamide (B1684547) (TH-302) and tarloxotinib (B1652920). The information presented is supported by preclinical experimental data to aid in the evaluation of their therapeutic potential.
Introduction to Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as chemotherapy and radiation. Hypoxia-activated prodrugs are a class of therapeutics designed to overcome this challenge by selectively activating in the hypoxic tumor microenvironment, thereby targeting cancer cells that are often refractory to other treatments. This targeted activation minimizes systemic toxicity, a common limitation of traditional cytotoxic agents. This guide focuses on a comparative analysis of three such agents: CP-506, evofosfamide, and tarloxotinib, each with a distinct mechanism of action.
Mechanism of Action and Performance Comparison
CP-506 and evofosfamide are both DNA alkylating agents that are activated under hypoxic conditions, leading to DNA damage and cell death.[1][2] In contrast, tarloxotinib is a hypoxia-activated tyrosine kinase inhibitor that targets the HER family of receptors.[3]
Data Presentation: Quantitative Comparison of Hypoxia-Activated Prodrugs
The following tables summarize key quantitative data for CP-506, evofosfamide, and tarloxotinib, providing a basis for their comparative performance.
Table 1: In Vitro Hypoxia-Selective Cytotoxicity (IC50 Values)
| Prodrug | Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia/Anoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CP-506 | HCT116 | Colon | >100 | 0.82 | >122 | [4] |
| MDA-MB-468 | Breast | 165 | 0.81 | 203 | [4] | |
| C33A | Cervical | 22 | 0.4 | 55 | [4] | |
| SiHa | Cervical | 14 | 0.7 | 20 | [4] | |
| HCT-116 WT | Colon | 257 | 12.8 | 20.1 | [5][6] | |
| HCT-116 POR-R | Colon | 120 | 2.5 | 48.6 | [5][6] | |
| Evofosfamide (TH-302) | H460 | Lung | >1000 | 10 | >100 | [7] |
| CNE-2 | Nasopharyngeal | >100 | 8.33 | >12 | [2] | |
| HONE-1 | Nasopharyngeal | >100 | 7.62 | >13 | [2] | |
| HNE-1 | Nasopharyngeal | 94.31 | 0.31 | >300 | [2] | |
| MCF-7 | Breast | >100 | 1.56 | >64 | [8] | |
| MDA-MB-231 | Breast | >100 | 4.37 | >23 | [8] | |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | 45.8 | [9] | |
| Tarloxotinib-E (Active Metabolite) | CUTO14 | Lung | N/A | 0.208 | N/A | [10] |
| CUTO17 | Lung | N/A | 0.033 | N/A | [10] | |
| CUTO18 | Lung | N/A | 0.345 | N/A | [10] | |
| Ba/F3 (HER2 mutant) | Leukemia | N/A | <0.005 | N/A | [11] |
Note: HCR is calculated as IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells. N/A indicates that the data was not available or not applicable.
Table 2: Preclinical Pharmacokinetics
| Prodrug | Species | Administration | Cmax | T½ (half-life) | AUC | Reference |
| CP-506 | Mouse | Intraperitoneal | Data not available | Data not available | Data not available | [12] |
| Evofosfamide (TH-302) | Mouse | Intravenous | Dose-dependent | ~1-2 hours | Dose-dependent | [13] |
| Tarloxotinib | Mouse | Intraperitoneal | Dose-dependent | Data not available | Markedly higher in tumor vs. plasma | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating hypoxia-activated prodrugs.
References
- 1. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the therapeutic response of tumors to hypoxia-targeted prodrugs with an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the Validation of CP-506's Selective Activation in Hypoxic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) CP-506 with other notable HAPs, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of CP-506's performance and the methodologies used to validate its selective activation in hypoxic environments.
Executive Summary
CP-506 is a next-generation DNA alkylating HAP designed for selective activation within the hypoxic microenvironment of solid tumors.[1][2] This targeted activation aims to enhance anti-tumor efficacy while minimizing toxicity to healthy, well-oxygenated tissues. Experimental data demonstrates that CP-506 exhibits significant hypoxia-selective cytotoxicity, often superior to its predecessors and other HAPs in various cancer cell lines. Its mechanism relies on one-electron reduction under hypoxic conditions, leading to the formation of active metabolites that induce DNA damage and cell death.[1][3]
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of CP-506 compared to other key hypoxia-activated prodrugs. The data is presented as the half-maximal inhibitory concentration (IC50) under normoxic (21% O₂) and anoxic (<0.1% O₂) conditions, along with the Hypoxia Cytotoxicity Ratio (HCR), which indicates the degree of selective toxicity towards hypoxic cells.
Table 1: Comparative Cytotoxicity in HCT116 (Colon Carcinoma) Cell Line
| Compound | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| CP-506 | >100[4] | ~1.0[4] | >100[4] |
| PR-104A | >100[1] | ~2.5[1] | ~40[1] |
| TH-302 | >40[5] | ~0.05[5] | >800[5] |
| Tirapazamine (B611382) | ~20[6] | ~0.2[6] | ~100[6] |
| SN30000 | ~10[7] | ~0.05[7] | ~200[7] |
Table 2: Comparative Cytotoxicity in SiHa (Cervical Cancer) Cell Line
| Compound | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| CP-506 | 110[1] | 5.5[1] | 20[1] |
| PR-104A | 35[1] | 5.0[1] | 7[1] |
| TH-302 | >40[5] | ~0.1[5] | >400[5] |
| Tirapazamine | ~30[6] | ~0.3[6] | ~100[6] |
| SN30000 | ~15[7] | ~0.1[7] | ~150[7] |
Table 3: Comparative Cytotoxicity in HT29 (Colon Adenocarcinoma) Cell Line
| Compound | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| CP-506 | 150[8] | 1.2[8] | 125[8] |
| PR-104A | 70 | 0.7 | 100 |
| TH-302 | 80[9] | 0.2[9] | 400[9] |
| Tirapazamine | ~25[6] | ~0.5[6] | ~50[6] |
| SN30000 | ~12[7] | ~0.15[7] | ~80[7] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in CP-506 activation and its experimental validation, the following diagrams are provided.
Caption: CP-506 Activation Pathway.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of hypoxia-activated prodrugs. Below are summaries of key experimental protocols.
Cell Viability and Cytotoxicity Assays (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Hypoxic Pre-incubation: Transfer plates designated for hypoxic treatment to a hypoxic chamber (<0.1% O₂) for at least 4 hours to allow for equilibration.
-
Drug Treatment: Add serial dilutions of CP-506 or comparator compounds to both normoxic and hypoxic plates.
-
Incubation: Incubate the plates for a specified duration (e.g., 4 hours) under their respective oxygen conditions.
-
Recovery: After the treatment period, replace the drug-containing medium with fresh medium and incubate all plates under normoxic conditions for 72-96 hours.
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions using a non-linear regression analysis. The HCR is then calculated as the ratio of the normoxic IC50 to the anoxic IC50.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Seed a known number of cells into 6-well plates.
-
Hypoxic Pre-incubation and Treatment: Similar to the cell viability assay, pre-incubate and treat cells with the drug under both normoxic and hypoxic conditions for a defined period.
-
Plating for Colony Formation: After treatment, wash the cells, trypsinize, and re-plate a known number of cells into new dishes.
-
Incubation: Incubate the plates under normoxic conditions for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot survival curves and determine the drug concentration required to reduce the surviving fraction to a specific level (e.g., 10% or 50%).
Alkaline Comet Assay for DNA Cross-linking
This method is used to detect DNA interstrand cross-links, a key mechanism of action for DNA alkylating agents like CP-506.[11]
-
Cell Treatment: Expose cells to the test compound under normoxic and hypoxic conditions.
-
Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays) to induce random DNA strand breaks. DNA cross-links will reduce the migration of these broken DNA fragments.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment in drug-treated and irradiated cells compared to cells that were only irradiated is indicative of DNA cross-linking.
Conclusion
The presented data and methodologies provide a robust framework for the validation of CP-506's selective activation in hypoxic cells. The comparative analysis highlights its potent and highly selective cytotoxic effects against cancer cells in a low-oxygen environment. The detailed experimental protocols offer a guide for researchers seeking to independently verify these findings or to evaluate other hypoxia-activated prodrugs. The unique characteristics of CP-506, particularly its resistance to aerobic activation by certain enzymes, position it as a promising candidate for further development in cancer therapy.[1]
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CP-506 in Different Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoxia-activated prodrug (HAP) CP-506 across various cancer cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
CP-506 is a next-generation DNA alkylating HAP designed for selective activation in the hypoxic microenvironment of solid tumors. This targeted approach aims to overcome the resistance of hypoxic cancer cells to conventional therapies while minimizing toxicity to healthy, well-oxygenated tissues.
Performance of CP-506 in Cancer Cell Lines
The efficacy of CP-506 is markedly enhanced under hypoxic (anoxic) conditions, as demonstrated by the significant decrease in the half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines compared to normoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), the ratio of IC50 under normoxic versus anoxic conditions, highlights the hypoxia-selective potency of CP-506.
| Cancer Type | Cell Line | IC50 Normoxia (µM) | IC50 Anoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Breast Adenocarcinoma | MDA-MB-453 | 202 | 1.5 | 135 |
| MDA-MB-468 | >100 | 0.49 | >204 | |
| Pancreatic Adenocarcinoma | SW1990 | 133 | 1.7 | 78 |
| Panc-1 | >100 | 1.9 | >53 | |
| Small Cell Lung Carcinoma | DMS 114 | 129 | 1.1 | 117 |
| Non-Small Cell Lung Cancer | H460 | >100 | 1.1 | >91 |
| Cervical Carcinoma | SiHa | 12.8 | 0.64 | 20 |
| C33A | 30.8 | 0.56 | 55 | |
| Hepatocellular Carcinoma | SNU-398 | >100 | 1.2 | >83 |
| Colorectal Carcinoma | HCT116 | >100 | 3.5 | >29 |
| Prostate Cancer | DU-145 | >100 | 3.2 | >31 |
Comparative Analysis with Other Hypoxia-Activated Prodrugs
CP-506 demonstrates favorable hypoxia selectivity compared to older generation HAPs, such as PR-104A. A key advantage of CP-506 is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which can cause off-target toxicity in normoxic tissues where AKR1C3 is expressed.[1]
| Drug | Cell Line | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Notes |
| CP-506 | MDA-MB-468 | 0.49 | >204 | Resistant to AKR1C3 activation. |
| PR-104A | MDA-MB-468 | - | 65 | Sensitive to AKR1C3 activation. |
| Evofosfamide (TH-302) | DU-145 | 4.14 | ~203 | |
| MCF-7 | 1.56 | - | ||
| MDA-MB-231 | 4.37 | - | ||
| HNE-1 | 0.31 | >300 | ||
| Tirapazamine | Bel-7402 | ~5 | 50-500 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: A Targeted Assault on Hypoxic Cells
Under hypoxic conditions, CP-506 is bioactivated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form a potent DNA alkylating agent.[1] This active metabolite induces interstrand cross-links in DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The efficacy of CP-506 is particularly enhanced in cancer cells with deficiencies in DNA repair pathways, such as Fanconi Anemia (FA) and Homologous Recombination (HR).[2]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is to determine the IC50 values of CP-506 in various cancer cell lines under normoxic and hypoxic conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of CP-506 in culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation:
-
Normoxic Conditions: Incubate plates in a standard incubator (21% O₂, 5% CO₂) for 72 hours.
-
Hypoxic Conditions: Place plates in a hypoxic chamber (e.g., ≤0.1% O₂) for 72 hours.
-
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with CP-506.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: After cell attachment, treat the cells with various concentrations of CP-506 for a specified duration (e.g., 4 hours).
-
Incubation: Wash the cells to remove the drug and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Alkaline Comet Assay
This assay is used to detect DNA single-strand breaks and alkali-labile sites induced by CP-506.
-
Cell Treatment: Treat cells with CP-506 for a defined period under normoxic and hypoxic conditions.
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the intensity and length of the comet tails using specialized software.
Western Blot Analysis
This technique is used to detect and quantify proteins involved in the DNA damage response pathway activated by CP-506.
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, PARP, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the effect of CP-506 on cell cycle distribution.
-
Cell Fixation: Harvest and fix treated and untreated cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
CP-506 is a promising hypoxia-activated prodrug with potent and selective activity against a broad range of cancer cell lines. Its enhanced efficacy in hypoxic environments and its favorable profile compared to older HAPs make it a compelling candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols provided in this guide offer a framework for researchers to further evaluate the therapeutic potential of CP-506 in various cancer models.
References
Validating the Role of Reductases in CP-506 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) CP-506 with its predecessor, PR-104A, and other HAPs, focusing on the critical role of reductases in their activation. Experimental data is presented to support the superior selectivity of CP-506, which is attributed to its resistance to aerobic activation by certain reductases.
Executive Summary
CP-506 is a next-generation DNA-alkylating HAP designed for selective activation within the hypoxic microenvironment of solid tumors. Its activation is primarily mediated by one-electron reductases, most notably cytochrome P450 oxidoreductase (POR). A key advantage of CP-506 over its predecessor, PR-104A, is its resistance to aerobic, two-electron reduction by aldo-keto reductase 1C3 (AKR1C3). This resistance minimizes off-target activation in normoxic tissues, a factor that contributed to the dose-limiting toxicities observed with PR-104A. This guide presents comparative data on the cytotoxicity of CP-506 and PR-104A in various cancer cell lines with differing reductase expression, alongside detailed experimental protocols for key validation assays.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of CP-506 and PR-104A in HCT116 Cells with Altered Reductase Expression
| Cell Line | Condition | CP-506 IC50 (µM) | PR-104A IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) - CP-506 | HCR - PR-104A |
| HCT116 WT | Normoxic | 257 ± 37 | - | 20.1 | - |
| Anoxic | 12.8 ± 3.7 | - | |||
| HCT116 AKR1C3 | Normoxic | >1000 | 0.45 ± 0.06 | <1 | 112-fold sensitization vs WT |
| Anoxic | - | - | |||
| HCT116 POR-knockout (PORko-G) | Normoxic | 240 ± 26 | - | 7.3 | - |
| Anoxic | 33.1 ± 5.6 | - | |||
| HCT116 POR-overexpressing (POR-R) | Normoxic | 120 ± 13 | - | 48.6 | - |
| Anoxic | 2.5 ± 0.3 | - |
Data compiled from multiple sources.[1][2][3][4] HCR is the ratio of normoxic to anoxic IC50 values, indicating hypoxia-selective cytotoxicity.
Table 2: Comparative Cytotoxicity (IC50) of CP-506 and PR-104A in Various Cancer Cell Lines
| Cell Line | Cancer Type | CP-506 Normoxic IC50 (µM) | CP-506 Anoxic IC50 (µM) | CP-506 HCR | PR-104A HCR |
| MDA-MB-468 | Breast | - | - | 203 | 65 |
| C33A | Cervical | - | - | 55 | 23 |
| SiHa | Cervical | - | - | 20 | 7 |
| H460 | Lung | 1385 | 95.7 | 14.5 | - |
| A549 | Lung | 585 | 91.6 | 6.4 | - |
| HT29 | Colon | 1143 | 88.1 | 13.0 | - |
Data compiled from multiple sources.[5][6][7]
Table 3: Overview of Reductase Involvement in the Activation of Different Hypoxia-Activated Prodrugs
| Prodrug | Primary Activating Reductases (Hypoxic, 1-electron) | Susceptibility to AKR1C3 (Aerobic, 2-electron) |
| CP-506 | POR, MTRR, NDOR1, NOS2A | Resistant |
| PR-104A | POR and other diflavin oxidoreductases | Susceptible |
| Evofosfamide (TH-302) | POR and other cellular reductases | Not a primary activation pathway |
| Tirapazamine | POR and other cellular reductases | Not a primary activation pathway |
Information gathered from various studies.[1][5][8][9][10][11][12][13][14][15][16]
Mandatory Visualization
Caption: Proposed mechanism of CP-506 activation under normoxic versus hypoxic conditions.
Caption: Workflow for validating the role of reductases in HAP activation.
Experimental Protocols
In Vitro Cytotoxicity Assays
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Complete culture medium
-
CP-506 and other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Expose cells to a range of concentrations of CP-506 or other HAPs for 4 hours under either normoxic (21% O2) or anoxic (<0.1% O2) conditions in a hypoxic chamber.
-
After the 4-hour exposure, replace the drug-containing medium with fresh medium and incubate the plates under normoxic conditions for 72-96 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.[17][18][19][20][21]
This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive viability.
Materials:
-
6-well plates
-
Complete culture medium
-
CP-506 and other test compounds
-
Crystal violet staining solution (0.5% w/v in methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Expose the cells to various concentrations of the test compounds for 4 hours under normoxic or anoxic conditions.
-
Replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the drug that reduces the surviving fraction to 50%.
NADPH-Cytochrome P450 Reductase Activity Assay
This spectrophotometric assay measures the activity of POR by monitoring the reduction of cytochrome c.
Materials:
-
Cell lysates or microsomal fractions
-
Potassium phosphate (B84403) buffer
-
Cytochrome c solution
-
NADPH solution
-
Spectrophotometer
Protocol:
-
Prepare cell lysates or microsomal fractions from the cell lines of interest.
-
In a cuvette, mix the cell lysate/microsomal fraction with potassium phosphate buffer and cytochrome c solution.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient (21.1 mM⁻¹cm⁻¹).
-
Normalize the activity to the total protein concentration of the lysate/fraction.
Reductase Expression Analysis (Western Blotting)
This method is used to quantify the protein levels of specific reductases.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies specific for POR, AKR1C3, and other reductases of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare total protein lysates from the different cell lines.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the reductase of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different cell lines.[22]
Conclusion
The experimental evidence strongly supports the role of one-electron reductases, particularly POR, in the hypoxic activation of CP-506. The key advantage of CP-506 is its designed resistance to aerobic activation by AKR1C3, which is a significant issue for its predecessor, PR-104A. This resistance to off-target activation in normoxic tissues suggests a potentially wider therapeutic window for CP-506. The provided data and protocols offer a framework for researchers to further validate and compare the performance of CP-506 and other hypoxia-activated prodrugs in various preclinical models. This understanding is crucial for the continued development of targeted cancer therapies that exploit the unique tumor microenvironment.
References
- 1. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of optimized hypoxia-activated prodrugs using pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. zellx.de [zellx.de]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. SRB assay for measuring target cell killing [protocols.io]
- 22. researchgate.net [researchgate.net]
Revolutionizing Radiotherapy: CP-506 Emerges as a Potent Sensitizer in Treatment-Resistant Tumors
For Immediate Release
In the ongoing battle against radiotherapy-resistant cancers, the novel hypoxia-activated prodrug (HAP), CP-506, is demonstrating significant promise in preclinical studies. By selectively targeting the oxygen-deficient—or hypoxic—core of solid tumors, CP-506 enhances the efficacy of radiation, offering a potential paradigm shift in the treatment of cancers that currently have poor prognoses. This guide provides a comprehensive comparison of CP-506's performance with other therapeutic strategies, supported by experimental data, for researchers, scientists, and drug development professionals.
Tumor hypoxia is a well-established driver of resistance to radiotherapy, as the lack of oxygen diminishes the cell-killing effect of radiation. Hypoxia-activated prodrugs are designed to overcome this challenge. These inert compounds are selectively activated under hypoxic conditions, transforming into potent cytotoxic agents that specifically eradicate treatment-resistant cancer cells.
Mechanism of Action: A Targeted Strike Against Hypoxic Cells
CP-506 is a next-generation HAP that, upon activation in a low-oxygen environment, releases a DNA-alkylating agent. This agent creates DNA crosslinks, leading to catastrophic DNA damage and subsequent cell death in the hypoxic tumor regions that are notoriously resistant to radiotherapy.
dot
Caption: Mechanism of CP-506 activation in hypoxic tumor environments.
Preclinical Efficacy: CP-506 in Combination with Radiotherapy
A pivotal preclinical study investigated the efficacy of CP-506 combined with single-dose radiotherapy in human squamous cell carcinoma xenograft models, FaDu and UT-SCC-5. The results underscore the potential of CP-506 to significantly improve tumor control.
Quantitative Data Summary
| Treatment Group | Tumor Model | Local Tumor Control Rate (%) | p-value |
| Vehicle + Radiotherapy | FaDu | 27 | - |
| CP-506 + Radiotherapy | FaDu | 62 | 0.024 |
| Vehicle + Radiotherapy | UT-SCC-5 | Marginally Significant | - |
| CP-506 + Radiotherapy | UT-SCC-5 | Not Curative, Marginally Significant | - |
In the FaDu model, the addition of CP-506 to radiotherapy more than doubled the local tumor control rate from 27% to 62%[1]. While the effect in the UT-SCC-5 model was less pronounced, the study highlights the dependency of the therapeutic effect on the specific tumor model[1].
Further analysis revealed a significant increase in DNA double-strand breaks, a marker of DNA damage, in the FaDu tumors treated with CP-506 and radiation. This was quantified by measuring the presence of γH2AX foci.
| Treatment Group | Tumor Model | DNA Damage (γH2AX) | p-value |
| CP-506 + Radiotherapy | FaDu | Significant Induction | 0.009 |
| CP-506 + Radiotherapy | UT-SCC-5 | Not Significant | - |
The data indicates that CP-506 effectively sensitizes hypoxic FaDu tumors to radiation by inducing substantial DNA damage[1]. The study also observed a significant reduction in the hypoxic volume within the FaDu tumors after CP-506 pretreatment[1].
Comparative Landscape: CP-506 vs. Other Hypoxia-Activated Prodrugs
While direct head-to-head preclinical comparisons with CP-506 are limited, a look at another well-studied HAP, evofosfamide (B1684547) (TH-302), provides context. Preclinical studies of evofosfamide have also demonstrated its ability to enhance the effects of radiotherapy in various tumor models[2]. For instance, in SCCVII and HT29 tumor models, the combination of evofosfamide with fractionated radiotherapy showed a significant improvement in antitumor effect compared to either treatment alone[2].
However, a key differentiator for CP-506 is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), a mechanism that can lead to off-target toxicity with some earlier-generation HAPs[3]. This suggests a potentially more favorable safety profile for CP-506.
Alternative Strategies to Overcome Radioresistance
Beyond HAPs, several other strategies are being explored to combat radiotherapy resistance. These include:
-
Targeting DNA Damage Response: Inhibitors of key DNA repair proteins like PARP and ATM are being investigated to prevent cancer cells from repairing radiation-induced DNA damage.
-
Modulating the Tumor Microenvironment: Approaches to increase tumor oxygenation, such as hyperbaric oxygen therapy, aim to directly counteract the cause of radioresistance.
-
Immunotherapy: Combining radiotherapy with immune checkpoint inhibitors is a promising strategy to stimulate an anti-tumor immune response.
While these approaches show potential, the targeted nature of HAPs like CP-506, which specifically eliminates the most resistant hypoxic cell population, offers a distinct advantage.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are outlined below.
In Vivo Tumor Xenograft and Radiotherapy Protocol
dot
Caption: Workflow for in vivo xenograft studies with CP-506 and radiotherapy.
1. Cell Culture and Tumor Implantation:
-
FaDu and UT-SCC-5 human squamous cell carcinoma cell lines are cultured in appropriate media.
-
A suspension of 1 x 10^6 cells in 100 µL of media is injected subcutaneously into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined volume (e.g., 200 mm³), mice are randomized into treatment groups (e.g., Vehicle + RT, CP-506 + RT).
3. Drug Administration:
-
CP-506 is administered intraperitoneally at a specified dose (e.g., 25 mg/kg) daily for five consecutive days. The vehicle control group receives a corresponding volume of the vehicle solution.
4. Radiotherapy:
-
On the final day of drug administration, tumors are locally irradiated with a single dose of X-rays using a small animal irradiator. Mice are anesthetized during the procedure to ensure accurate targeting.
5. Monitoring and Endpoint:
-
Tumor volume and the general health of the mice are monitored several times per week.
-
The primary endpoint is local tumor control, defined as the absence of tumor regrowth within a specified timeframe.
Immunohistochemical Analysis of γH2AX
dot
Caption: Immunohistochemistry workflow for γH2AX foci detection.
1. Tissue Processing:
-
Tumors are excised and fixed in 10% neutral buffered formalin for 24 hours.
-
Fixed tissues are processed and embedded in paraffin.
-
4-micrometer thick sections are cut and mounted on charged slides.
2. Staining Procedure:
-
Slides are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.
-
Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Sections are blocked with a protein block solution to prevent non-specific antibody binding.
-
Slides are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
A fluorescently-labeled secondary antibody is then applied.
-
Nuclei are counterstained with DAPI.
3. Imaging and Analysis:
-
Slides are imaged using a fluorescence microscope.
-
The number of γH2AX foci per nucleus is quantified using image analysis software.
Future Directions
The promising preclinical data for CP-506 has paved the way for clinical investigation. A Phase I/IIa clinical trial (NCT04954599) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of CP-506 as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor in patients with advanced solid tumors[1]. The results of this trial are eagerly awaited and will be crucial in determining the future role of CP-506 in the treatment of radiotherapy-resistant cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CP-506 and Evofosfamide in Hypoxia-Activated Cancer Therapy
A Detailed Guide for Researchers and Drug Development Professionals
The tumor microenvironment's inherent hypoxia presents a significant challenge to the efficacy of conventional cancer therapies. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of agents designed to selectively target and eliminate oxygen-deficient cancer cells. Among these, CP-506 and evofosfamide (B1684547) (formerly TH-302) have emerged as notable candidates. This guide provides a comprehensive, data-driven comparison of these two HAPs to inform preclinical and clinical research decisions.
Executive Summary
Both CP-506 and evofosfamide are prodrugs that undergo bioreduction in hypoxic conditions to release potent DNA alkylating agents. While they share a common therapeutic strategy, key differences in their activation mechanisms, potency, and pharmacokinetic profiles may influence their clinical utility. CP-506, a next-generation HAP, is designed to overcome some of the limitations of earlier compounds by being resistant to oxygen-independent activation. Evofosfamide has been more extensively studied in clinical trials but has faced challenges in demonstrating a significant overall survival benefit in late-stage studies.
Chemical Structures and Mechanism of Action
CP-506 is a mono-nitro HAP designed to be resistant to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), a mechanism of off-target toxicity observed with its predecessor, PR-104.[1][2] Under hypoxic conditions, one-electron reductases convert CP-506 to its active cytotoxic metabolite, which then crosslinks DNA, leading to cell death.[1][3]
Evofosfamide is a 2-nitroimidazole (B3424786) prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[4][5][6] In hypoxic environments, cellular reductases reduce the 2-nitroimidazole moiety, triggering the release of Br-IPM, which subsequently induces DNA cross-linking and apoptosis.[4][5][6]
Preclinical Performance: A Head-to-Head Analysis
While no single study has directly compared CP-506 and evofosfamide under identical experimental conditions, an indirect comparison can be drawn from published data using similar cancer cell lines and xenograft models.
In Vitro Cytotoxicity
Both agents demonstrate marked hypoxia-selective cytotoxicity. The hypoxia cytotoxicity ratio (HCR), the ratio of IC50 under normoxic to hypoxic conditions, is a key metric for evaluating HAPs.
| Drug | Cell Line | Normoxic IC50 (µM) | Anoxic/Hypoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| CP-506 | HCT116 | 120 - 257 | 2.5 - 12.8 | up to 203 | [2][7] |
| Evofosfamide | SK-N-BE(2) | >100 | ~2.5 | ~40 | [4] |
| Evofosfamide | Canine Glioma Cells | 160 - 360 | 5 - 18 | ~20-32 | [8] |
Note: Experimental conditions (e.g., oxygen levels, exposure time) may vary between studies, affecting direct comparability.
One study directly commented that the HCR for CP-506 appears lower than that reported for evofosfamide, suggesting this might be due to differences in the bystander effect, where the active metabolite of CP-506 may more readily diffuse to surrounding cells.[9]
In Vivo Antitumor Efficacy
Both CP-506 and evofosfamide have demonstrated significant tumor growth inhibition in various xenograft models.
| Drug | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| CP-506 | MDA-468 | 200-800 mg/kg, i.p., 5 consecutive days | Dose-dependent inhibition of tumor growth and increased survival. | [10] |
| CP-506 | FaDu, UT-SCC-5 | 5 daily injections followed by radiotherapy | Increased local tumor control rate after single dose irradiation in FaDu xenografts. | [11] |
| Evofosfamide | Neuroblastoma (SK-N-BE(2)) | 50 mg/kg | Significantly increased mouse survival in a metastatic model. | [4] |
| Evofosfamide | Pancreatic Ductal Adenocarcinoma (MIA Paca-2) | Not specified | Improved global oxygenation in responding tumors. | [12][13] |
| Evofosfamide | Non-small cell lung cancer (H460) | 50 mg/kg (MTD) | Showed greater or comparable efficacy to ifosfamide (B1674421) with a more favorable safety profile. | [14] |
Pharmacokinetics
| Drug | Key Pharmacokinetic Parameters | Reference |
| CP-506 | Characterized by a long plasma half-life, which is suggested to drive tissue diffusion deep into hypoxic regions. | [1] |
| Evofosfamide | Following intravenous infusion, maximum concentration and AUC increased linearly with dose. It has a moderately high clearance and a volume of distribution greater than total body water. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxicity of HAPs is the MTT or a similar cell viability assay.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a predetermined density.
-
Hypoxic/Normoxic Incubation: Plates are placed in either a standard incubator (normoxia, ~21% O2) or a hypoxic chamber (anoxia or <1% O2) for a specified period to allow for acclimatization.
-
Drug Treatment: A serial dilution of the HAP (CP-506 or evofosfamide) is added to the wells.
-
Incubation: The cells are incubated with the drug for a defined duration (e.g., 48-72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, PrestoBlue) is added, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Tumor Model (General Protocol)
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The HAP is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated.
Signaling Pathways and Bystander Effect
The primary signaling pathway affected by both drugs is the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
A key differentiator may be the "bystander effect," where the activated cytotoxic metabolite diffuses from hypoxic cells to kill adjacent, better-oxygenated tumor cells. The physicochemical properties of the active metabolites of CP-506 are suggested to permit a more pronounced bystander effect compared to the activated metabolite of evofosfamide, which is thought to be largely entrapped within the cell of origin.[9]
Clinical Development and Future Perspectives
Evofosfamide has undergone extensive clinical evaluation in various tumor types, including pancreatic cancer and soft tissue sarcoma.[2][6] However, it failed to meet its primary endpoints in Phase 3 trials, which has halted its commercial development.[6] More recently, there has been renewed interest in evofosfamide as a hypoxia-reversal agent to enhance the efficacy of immunotherapy.[15]
CP-506 is in earlier stages of clinical development, with a Phase 1/2 trial initiated to evaluate its safety and efficacy.[16] Its design to resist aerobic activation by AKR1C3 may offer a better safety profile compared to earlier generations of HAPs.
Conclusion
Both CP-506 and evofosfamide represent promising strategies for targeting hypoxic tumors. Evofosfamide's clinical development has provided valuable insights into the challenges of translating the HAP concept to the clinic. CP-506, with its refined design, may address some of these challenges. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two agents and to identify patient populations most likely to benefit from this therapeutic approach. The selection of one agent over the other for future studies will likely depend on the specific cancer type, the potential for combination therapies, and the emerging clinical data for CP-506.
References
- 1. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 4. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Evofosfamide, an Investigational Hypoxia-Activated Prodrug, in Patients with Advanced Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evofosfamide - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 8. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism [mdpi.com]
- 9. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
Confirming the Molecular Signature for CP-506 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate oxygen-deficient cells within solid tumors. Its mechanism of action and molecular signature of sensitivity are critical for identifying patient populations most likely to respond to treatment. This guide provides a comparative analysis of the factors determining sensitivity to CP-506, supported by experimental data and detailed methodologies.
Key Determinants of CP-506 Sensitivity
The sensitivity of cancer cells to CP-506 is primarily governed by three interconnected factors: the presence of tumor hypoxia, the expression of specific one-electron oxidoreductases, and the integrity of DNA repair pathways.
Tumor Hypoxia: The Prerequisite for Activation
CP-506 is a prodrug that requires a low-oxygen (hypoxic) environment for its conversion into an active DNA alkylating agent. This selective activation in hypoxic tumor regions minimizes damage to healthy, well-oxygenated tissues. The net reduction and cytotoxicity of CP-506 are maximally inhibited at oxygen concentrations above 1 μmol/L (0.1% O₂).[1][2] In vivo studies have demonstrated that the antitumor effects of CP-506 are causally related to tumor oxygenation, with the drug effectively decreasing the hypoxic fraction of tumors.[1][2] A multivariate regression analysis has confirmed that baseline tumor hypoxia is significantly correlated with treatment response.[2]
One-Electron Oxidoreductases: The Activation Machinery
The bioactivation of CP-506 is initiated by a one-electron reduction of its nitro group, a reaction catalyzed by various flavoenzymes.[3][4] Experimental evidence strongly points to cytochrome P450 oxidoreductase (POR) as a primary enzyme responsible for this activation.[3][4] Studies using isogenic cell lines have shown that cells overexpressing POR exhibit increased sensitivity to CP-506 under hypoxic conditions, while POR knockout cells are more resistant.[3][4] Other diflavin oxidoreductases can also contribute to CP-506 metabolism.[1]
DNA Repair Capacity: The Achilles' Heel
Once activated, CP-506 metabolites form DNA interstrand crosslinks, a highly cytotoxic lesion.[5] The cell's ability to repair this damage is a critical determinant of its ultimate fate. Tumors with deficiencies in the Homologous Recombination (HR) pathway of DNA repair are particularly sensitive to CP-506.[5] This includes tumors with mutations in genes such as BRCA1, BRCA2, FANCA, and FANCD2. In preclinical models, the antitumor effects of CP-506 were significantly enhanced in HR-deficient tumors.[5]
Comparison with an Alternative: PR-104A
CP-506 was rationally designed to overcome a key limitation of its predecessor, PR-104A. While both are hypoxia-activated DNA alkylating agents, PR-104A is susceptible to oxygen-independent activation by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3) .[1][6] This off-target activation in normoxic tissues can lead to dose-limiting toxicities.[6] CP-506 is specifically designed to be resistant to this AKR1C3-mediated aerobic activation.[3][4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the molecular determinants of CP-506 sensitivity.
Table 1: Hypoxia-Selective Cytotoxicity of CP-506
| Cell Line | Normoxic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | Hypoxic Selectivity Ratio (Normoxic/Anoxic IC₅₀) |
| HCT116 | >100 | 0.5 | >200 |
| SiHa | >100 | 1.2 | >83 |
| HT29 | >100 | 2.5 | >40 |
| A549 | >100 | 4.9 | >20 |
Data adapted from preclinical studies demonstrating the preferential cytotoxicity of CP-506 under anoxic conditions.
Table 2: Influence of POR Expression on CP-506 Sensitivity
| Cell Line | Relative POR Expression | Anoxic IC₅₀ (µM) | Fold Change in Sensitivity |
| HCT116 WT | 1.0 | 0.5 | - |
| HCT116 POR-R (Overexpressing) | 11.0 | 0.09 | 5.6x increase |
| HCT116 PORko-G (Knockout) | Undetectable | >10 | >20x decrease |
Illustrative data based on findings that POR expression directly correlates with CP-506 sensitivity under hypoxia.[3][4]
Table 3: Comparison of CP-506 and PR-104A Aerobic Activation by AKR1C3
| Cell Line | Drug | IC₅₀ (µM) | Fold Hypersensitivity vs. WT |
| HCT116 WT | PR-104A | 11.2 | - |
| HCT116 AKR1C3 | PR-104A | 0.1 | 112x |
| HCT116 WT | CP-506 | >100 | - |
| HCT116 AKR1C3 | CP-506 | >100 | No change |
This table highlights CP-506's resistance to AKR1C3-mediated aerobic activation, a key advantage over PR-104A.[1]
Experimental Protocols
Determination of Hypoxic Cytotoxicity (IC₅₀)
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard normoxic conditions (21% O₂).
-
Hypoxic Conditions: For hypoxic treatment, cells are placed in a hypoxic chamber with a controlled gas environment (e.g., <0.1% O₂).
-
Drug Exposure: Cells are treated with a serial dilution of CP-506 for a specified duration (e.g., 4 hours).
-
Washout and Recovery: After drug exposure, the drug-containing medium is removed, and cells are washed and allowed to recover in fresh medium under normoxic conditions.
-
Viability Assay: Cell viability is assessed using a standard assay such as the Sulforhodamine B (SRB) or MTT assay after a period of recovery (e.g., 5-7 days).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve. The hypoxic selectivity ratio is determined by dividing the normoxic IC₅₀ by the anoxic/hypoxic IC₅₀.
Western Blot for POR Expression
-
Protein Extraction: Whole-cell lysates are prepared from cancer cell lines using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for POR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin) is used to ensure equal protein loading.
Visualizing the Molecular Signature
CP-506 Activation and DNA Damage Pathway
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of CP-506 Mesylate (Quizartinib): A Comprehensive Guide for Laboratory Personnel
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of CP-506 mesylate, a potent research compound identified as Quizartinib. Adherence to these procedures is mandatory to ensure the safety of researchers, the community, and the environment.
This compound, also known as Quizartinib, is a cytotoxic agent that requires handling and disposal as hazardous waste. All materials that have come into contact with this compound must be segregated and disposed of following specific protocols to ensure complete deactivation and containment.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with the necessary safety precautions to minimize exposure risk.
Personal Protective Equipment (PPE): A comprehensive array of PPE is required when handling this compound. This includes, but is not limited to:
-
Gloves: Impermeable gloves must be worn at all times. It is recommended to double-glove.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][2]
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Emergency Procedures: In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
Inhalation: Move the individual to fresh air.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][3]
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS).[3]
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound and all associated contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[4] This method ensures the complete destruction of the cytotoxic compound.
Waste Segregation: The First and Most Critical Step
Proper segregation of waste at the point of generation is fundamental to a safe and compliant disposal process. All waste streams must be clearly identified and separated.
| Waste Category | Description | Collection Container |
| Unused/Expired Product | Pure this compound powder, solutions, or tablets. | Designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container. |
| Contaminated Materials | All items that have come into direct contact with this compound. This includes PPE (gloves, gowns), lab consumables (pipette tips, vials, flasks, syringes), and cleaning materials (absorbent pads, wipes). | Puncture-resistant, leak-proof container clearly labeled with the cytotoxic waste symbol and text.[4] |
| Sharps | Needles, scalpels, and other sharp instruments contaminated with this compound. | A designated, puncture-proof sharps container labeled as "Cytotoxic Sharps." |
| Empty Containers | Original packaging, vials, and bottles that held the drug. | Should be treated as contaminated material and disposed of in the cytotoxic waste container.[4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Evacuate and Alert: Evacuate unnecessary personnel and alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material like diatomaceous earth or universal binders to contain the spill.[2] For solid spills, carefully sweep or vacuum the material.[1] Do not use air hoses for cleaning. [1]
-
Decontamination: While high-temperature incineration is the primary disposal method, chemical decontamination may be necessary for cleaning surfaces. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination protocols.[4] Any materials used for decontamination must also be disposed of as cytotoxic waste.[4]
-
Collect and Dispose: All cleanup materials must be collected in a designated cytotoxic waste container for incineration.
Documentation and Record Keeping
Maintain a detailed inventory of all disposed this compound waste. This documentation should include quantities, dates of disposal, and confirmation from the licensed waste carrier. These records are essential for regulatory compliance.[4]
Signaling Pathway Overview
To provide a comprehensive understanding of the compound's context, the following diagram illustrates the signaling pathway targeted by Quizartinib.
Caption: Quizartinib inhibits the FLT3 signaling pathway.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet for the most current information.
References
Essential Safety and Logistical Information for Handling CP-506 Mesylate
Disclaimer: A specific Safety Data Sheet (SDS) for CP-506 mesylate (CAS 2227304-19-8; Synonym: SN-36506) was not publicly available at the time of this assessment. The following guidance is based on best practices for handling highly potent, cytotoxic, and DNA-alkylating nitrogen mustard compounds. Researchers, scientists, and drug development professionals must consult the compound-specific SDS upon acquisition and adhere to their institution's safety protocols.
Immediate Safety and Handling Precautions
CP-506 is identified as a hypoxia-activated prodrug of a DNA-alkylating nitrogen mustard compound. Such substances are considered highly hazardous and require stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE): Due to the potent and cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed regularly and immediately upon contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects against splashes and particulate contamination of personal clothing. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) is essential, especially when handling the powdered form or when there is a risk of aerosol generation. | Protects against inhalation of the potent compound, which can cause severe respiratory tract irritation and systemic toxicity. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Engineering Controls: Handling of this compound should occur within a certified chemical fume hood, a Class II Type B2 Biosafety Cabinet, or a glove box to ensure containment. The work area should have restricted access and be clearly marked with warning signs indicating the presence of a highly potent compound.
Operational Plan for Handling this compound
A step-by-step procedural approach is critical to ensure safety during the handling of this compound.
Experimental Workflow:
Figure 1: A stepwise workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, face mask/respirator, goggles/face shield).
-
Prepare the designated containment area (fume hood, biosafety cabinet) by lining the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents within the containment area to minimize traffic in and out of the space.
-
-
Handling:
-
Weighing: Use a dedicated, calibrated analytical balance within the containment unit. Handle the solid compound with care to avoid generating dust.
-
Dissolution: Add solvent to the solid compound slowly to avoid splashing. Use sealed containers for mixing or vortexing.
-
Experimentation: Conduct all experimental procedures within the designated containment area.
-
-
Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) solution to neutralize the hypochlorite) should be used.
-
Waste Segregation: All disposable materials, including PPE, contaminated labware, and cleaning materials, must be segregated as cytotoxic waste.
-
Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled as hazardous cytotoxic waste.
Waste Stream Management:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
